1,2,3,5,6,7-Hexahydro-s-indacen-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7H,1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCORPDIFAZDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460105 | |
| Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63089-56-5 | |
| Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route for 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, indan, and proceeds through a five-step sequence involving Friedel-Crafts acylation, Clemmensen reduction, intramolecular cyclization, oxime formation, and a Beckmann rearrangement to yield the target amine. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visual diagrams of the synthetic pathway and reaction mechanisms to facilitate understanding and replication.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its rigid, tricyclic core provides a unique scaffold for the development of novel therapeutics. Notably, it is a precursor to 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene, which has been utilized in the synthesis of anti-inflammatory agents.[1] This guide outlines a robust and efficient five-step synthesis of the title compound starting from indan.
Synthetic Pathway Overview
The synthesis of this compound from indan can be accomplished through the following five-step sequence:
-
Step 1: Friedel-Crafts Acylation of indan with succinic anhydride to yield 3-(indan-5-oyl)propanoic acid.
-
Step 2: Clemmensen Reduction of the ketoacid to afford 4-(indan-5-yl)butanoic acid.
-
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization) to form the tricyclic ketone, 1,2,3,5,6,7-hexahydro-s-indacen-4-one.
-
Step 4: Oximation of the ketone to produce 1,2,3,5,6,7-hexahydro-s-indacen-4-one oxime.
-
Step 5: Beckmann Rearrangement of the oxime, followed by hydrolysis, to furnish the final product, this compound.
Caption: Overall synthetic route for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with a summary of the quantitative data in tabular format for easy reference.
Step 1: Friedel-Crafts Acylation of Indan
The synthesis begins with the electrophilic aromatic substitution of indan with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.
Experimental Protocol:
A suspension of anhydrous aluminum chloride (2.2 eq) in nitrobenzene is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser. The mixture is cooled in an ice bath, and a solution of indan (1.0 eq) and succinic anhydride (1.1 eq) in nitrobenzene is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to afford 3-(indan-5-oyl)propanoic acid.
| Parameter | Value |
| Reactants | Indan, Succinic Anhydride, Anhydrous Aluminum Chloride |
| Solvent | Nitrobenzene |
| Reaction Time | 12 hours |
| Temperature | 0 °C to Room Temperature |
| Work-up | Acidic work-up with ice/HCl |
| Purification | Recrystallization |
| Expected Yield | 75-85% |
Step 2: Clemmensen Reduction of 3-(Indan-5-oyl)propanoic Acid
The keto group of the propanoic acid derivative is reduced to a methylene group using amalgamated zinc and concentrated hydrochloric acid.
Experimental Protocol:
Amalgamated zinc is prepared by stirring zinc dust (4.0 eq) with a 5% aqueous solution of mercuric chloride for 5 minutes. The aqueous solution is decanted, and the amalgamated zinc is washed with water. The 3-(indan-5-oyl)propanoic acid (1.0 eq) is added to a flask containing the amalgamated zinc, followed by the addition of concentrated hydrochloric acid (10 eq). The mixture is heated to reflux with stirring for 8 hours. After cooling, the reaction mixture is decanted from the unreacted zinc and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-(indan-5-yl)butanoic acid.
| Parameter | Value |
| Reactant | 3-(Indan-5-oyl)propanoic Acid |
| Reagents | Amalgamated Zinc, Concentrated Hydrochloric Acid |
| Reaction Time | 8 hours |
| Temperature | Reflux |
| Work-up | Extraction |
| Purification | Typically used in the next step without further purification |
| Expected Yield | 80-90% |
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
The newly formed butanoic acid derivative undergoes an intramolecular Friedel-Crafts acylation to form the tricyclic ketone.
Experimental Protocol:
4-(Indan-5-yl)butanoic acid (1.0 eq) is dissolved in a suitable solvent such as carbon disulfide or dichloromethane. Polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent) is added portion-wise with stirring. The reaction mixture is heated to 80-90 °C for 4 hours. After cooling, the mixture is poured onto ice water and extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give 1,2,3,5,6,7-hexahydro-s-indacen-4-one.
| Parameter | Value |
| Reactant | 4-(Indan-5-yl)butanoic Acid |
| Reagents | Polyphosphoric Acid or Eaton's Reagent |
| Reaction Time | 4 hours |
| Temperature | 80-90 °C |
| Work-up | Quenching with ice water, extraction, and washing |
| Purification | Column Chromatography |
| Expected Yield | 70-80% |
Step 4: Oximation of 1,2,3,5,6,7-Hexahydro-s-indacen-4-one
The ketone is converted to its corresponding oxime, a key intermediate for the Beckmann rearrangement.
Experimental Protocol:
A mixture of 1,2,3,5,6,7-hexahydro-s-indacen-4-one (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in ethanol is heated to reflux for 2 hours. The reaction mixture is then cooled and poured into water. The precipitated solid is collected by filtration, washed with water, and dried to afford 1,2,3,5,6,7-hexahydro-s-indacen-4-one oxime.
| Parameter | Value |
| Reactant | 1,2,3,5,6,7-Hexahydro-s-indacen-4-one |
| Reagents | Hydroxylamine Hydrochloride, Sodium Acetate |
| Solvent | Ethanol |
| Reaction Time | 2 hours |
| Temperature | Reflux |
| Work-up | Precipitation in water and filtration |
| Purification | Typically used in the next step without further purification |
| Expected Yield | 90-95% |
Step 5: Beckmann Rearrangement and Hydrolysis
The final step involves the acid-catalyzed rearrangement of the oxime to a lactam, which is subsequently hydrolyzed to the target amine.
Experimental Protocol:
1,2,3,5,6,7-hexahydro-s-indacen-4-one oxime (1.0 eq) is added portion-wise to a stirred solution of polyphosphoric acid or concentrated sulfuric acid at a controlled temperature (e.g., 80-100 °C). The mixture is stirred at this temperature for 1-2 hours. After cooling, the reaction mixture is carefully poured onto ice and neutralized with a strong base (e.g., sodium hydroxide solution). The resulting mixture is then heated to reflux for 6-8 hours to hydrolyze the intermediate lactam. After cooling, the product is extracted with an organic solvent, and the organic layer is washed with brine, dried, and concentrated. The crude amine can be purified by column chromatography or by formation of a salt (e.g., hydrochloride) and recrystallization.
| Parameter | Value |
| Reactant | 1,2,3,5,6,7-Hexahydro-s-indacen-4-one Oxime |
| Reagents | Polyphosphoric Acid or Concentrated Sulfuric Acid, Sodium Hydroxide |
| Reaction Time | 1-2 hours (rearrangement), 6-8 hours (hydrolysis) |
| Temperature | 80-100 °C (rearrangement), Reflux (hydrolysis) |
| Work-up | Neutralization, extraction |
| Purification | Column Chromatography or Salt Formation/Recrystallization |
| Expected Yield | 60-70% |
Reaction Mechanisms and Visualizations
To provide a deeper understanding of the chemical transformations, the mechanisms for the key steps are illustrated below.
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of the Friedel-Crafts acylation of indan.
Beckmann Rearrangement Mechanism
Caption: Mechanism of the Beckmann rearrangement and subsequent hydrolysis.
Alternative Synthetic Routes
While the presented five-step synthesis is a robust method, alternative approaches to introduce the amine functionality from the key intermediate, 1,2,3,5,6,7-hexahydro-s-indacen-4-one, are possible.
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Schmidt Reaction: Direct treatment of the ketone with hydrazoic acid (HN₃) in the presence of a strong acid can yield the corresponding lactam, which can then be hydrolyzed to the amine.
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Hofmann Rearrangement: The ketone can be converted to the corresponding carboxamide, for example, through oxidation to the carboxylic acid followed by amidation. The resulting amide can then undergo a Hofmann rearrangement using a reagent like bromine in sodium hydroxide to yield the amine with one less carbon atom.
The choice of method may depend on the availability of reagents, substrate sensitivity, and desired overall yield.
Conclusion
This technical guide has detailed a comprehensive and practical synthetic route for this compound, a crucial intermediate for the development of novel pharmaceuticals. The provided experimental protocols, quantitative data, and mechanistic diagrams are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The outlined five-step synthesis from indan offers an efficient pathway to this important molecular scaffold.
References
An In-depth Technical Guide to the Chemical Properties of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, a molecule of interest in medicinal chemistry. This document details its physical and chemical characteristics, proposes a viable synthetic pathway, and explores its potential biological significance, with a focus on its role as a scaffold for NLRP3 inflammasome inhibitors.
Physicochemical Properties
This compound, a tricyclic aromatic amine, possesses a rigid framework that is of significant interest in the design of targeted therapeutics. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N | --INVALID-LINK-- |
| Molecular Weight | 173.25 g/mol | --INVALID-LINK-- |
| Melting Point | 82-84 °C | Sigma-Aldrich |
| Boiling Point | 323.4 ± 42.0 °C at 760 mmHg | Sigma-Aldrich |
| IUPAC Name | This compound | --INVALID-LINK-- |
| SMILES | C1CC2=CC3=C(CCC3)C(=C2C1)N | --INVALID-LINK-- |
| InChI Key | WVCORPDIFAZDQV-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis and Purification
Proposed Synthetic Pathway
A logical synthetic approach would commence with the formation of the 1,2,3,5,6,7-hexahydro-s-indacene scaffold, which can be synthesized from indan. Subsequently, electrophilic nitration would introduce a nitro group at the 4-position, followed by a reduction to yield the target amine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Nitration of 1,2,3,5,6,7-Hexahydro-s-indacene (Hypothetical)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,5,6,7-hexahydro-s-indacene in a suitable solvent such as concentrated sulfuric acid at 0 °C.
-
Nitrating Agent Addition: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture over crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until a precipitate forms.
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Isolation: Collect the solid precipitate by filtration, wash with water, and dry under vacuum to yield 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene.
Experimental Protocol: Reduction of 4-Nitro-1,2,3,5,6,7-hexahydro-s-indacene (Hypothetical)
-
Reaction Setup: In a round-bottom flask, suspend the synthesized 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene in a suitable solvent like ethanol.
-
Reducing Agent Addition: Add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) until the solution is alkaline and a precipitate forms.
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Extraction: Extract the product into an organic solvent such as ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by standard laboratory techniques.
-
Column Chromatography: Purification can be achieved using silica gel column chromatography with an appropriate eluent system, such as a gradient of ethyl acetate in hexanes.
-
Acid-Base Extraction: As an amine, the compound can be purified by dissolving the crude product in an organic solvent and extracting it into an acidic aqueous solution. The aqueous layer is then basified, and the purified amine is re-extracted into an organic solvent.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom of the primary amine group and the electron-rich aromatic ring.
-
Basicity: The amine group is basic and will react with acids to form the corresponding ammonium salts.
-
Nucleophilicity: The nitrogen atom is nucleophilic and can participate in various reactions, including acylation, alkylation, and condensation with carbonyl compounds.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the aromatic ring.
Caption: Key reactions of this compound.
Spectral Data (Predicted)
While experimental spectral data is not publicly available, the expected spectral characteristics can be predicted based on the structure of the molecule.
Table 2: Predicted Spectral Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons in the region of 6.5-7.5 ppm.- Aliphatic protons of the hexahydro-indacene core in the region of 1.5-3.0 ppm.- A broad singlet for the -NH₂ protons, which would be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons in the region of 110-150 ppm.- Aliphatic carbons in the region of 20-40 ppm. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹ (typically two bands).- C-N stretching vibration around 1250-1350 cm⁻¹.- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (173.25 g/mol ).- Fragmentation patterns characteristic of aromatic amines and the indacene core. |
Biological Activity and Signaling Pathways
Recent patent literature has highlighted the potential of derivatives of this compound as potent inhibitors of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome .
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of programmed cell death called pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.
A patented compound incorporating the 1,2,3,5,6,7-hexahydro-s-indacen-4-yl moiety has been shown to be a potent and selective NLRP3 inhibitor. This suggests that the hexahydro-s-indacene scaffold is a valuable pharmacophore for targeting this pathway.
Proposed Mechanism of Action and Signaling Pathway
The inhibition of the NLRP3 inflammasome by derivatives of this compound likely involves the direct binding to the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the inflammasome complex. This, in turn, blocks the activation of caspase-1 and the processing of pro-inflammatory cytokines.
Caption: Proposed inhibition of the NLRP3 inflammasome signaling pathway.
Experimental Protocol: NLRP3 Inflammasome Inhibition Assay (General)
A common method to assess NLRP3 inflammasome inhibition is to use primary immune cells, such as bone marrow-derived macrophages (BMDMs), or a human monocytic cell line like THP-1.
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Cell Priming: Prime the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Treat the primed cells with varying concentrations of the test compound (the this compound derivative).
-
NLRP3 Activation: Activate the NLRP3 inflammasome with a specific stimulus, such as nigericin or ATP.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the IC₅₀ value of the compound by plotting the IL-1β concentration against the compound concentration.
Conclusion
This compound is a fascinating molecule with a unique tricyclic structure. While detailed experimental data is limited in the public domain, this guide provides a comprehensive overview of its known and predicted chemical properties. The identification of its derivatives as potent NLRP3 inflammasome inhibitors opens up exciting avenues for the development of novel therapeutics for a range of inflammatory diseases. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is highly warranted.
An In-depth Technical Guide to the Structure Elucidation of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure elucidation of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, a key intermediate in the synthesis of pharmacologically active molecules. The document details a plausible synthetic pathway, predicted spectroscopic data for structural confirmation, and insights into its potential biological significance as a scaffold for NLRP3 inflammasome inhibitors.
Introduction
This compound is a tricyclic aromatic amine. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutics. Notably, derivatives of this amine have been identified as potent and selective inhibitors of the NLRP3 inflammasome, a key mediator of inflammation in various diseases.[1][2][3][4][5][6][7] The elucidation of its structure is paramount for ensuring the correct stereochemistry and purity of downstream drug candidates.
Synthetic Pathway and Experimental Protocols
A plausible and efficient synthesis of this compound can be conceptualized starting from indan, proceeding through the formation of the hexahydro-s-indacene core, followed by functionalization.[8][9] The overall synthetic workflow is depicted below.
Caption: Plausible synthetic workflow for this compound.
2.1. Step 1: Friedel-Crafts Acylation of Indan
-
Protocol: To a cooled suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or dichloromethane), a mixture of indan and succinic anhydride is added portion-wise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. After completion, the reaction is quenched by pouring it onto ice and acidifying with hydrochloric acid. The resulting precipitate, β-(indan-5-yl)propanoic acid, is filtered, washed, and dried.
2.2. Step 2: Clemmensen Reduction
-
Protocol: The keto acid from the previous step is refluxed with amalgamated zinc and concentrated hydrochloric acid.[10][11][12][13][14] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the product, 4-(indan-5-yl)butanoic acid, is extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is evaporated.
2.3. Step 3: Intramolecular Cyclization
-
Protocol: 4-(Indan-5-yl)butanoic acid is heated with polyphosphoric acid (PPA) with vigorous stirring.[15][16][17][18][19] The reaction temperature and time are optimized to ensure complete cyclization to 1,2,3,5,6,7-hexahydro-s-indacene. The reaction mixture is then poured onto ice, and the product is extracted. Purification is typically achieved by column chromatography.
2.4. Step 4: Nitration
-
Protocol: The hexahydro-s-indacene core is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 4-position. The reaction is highly exothermic and requires strict temperature control to avoid side products. The reaction mixture is then poured onto ice, and the precipitated 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene is collected by filtration.
2.5. Step 5: Reduction of the Nitro Group
-
Protocol: The nitro-indacene is reduced to the corresponding amine. This can be achieved using various methods, such as catalytic hydrogenation (H2 gas with a palladium-on-carbon catalyst) or by using a metal in acidic medium (e.g., iron powder in the presence of hydrochloric acid).[20][21][22][23][24] After the reduction is complete, the reaction mixture is neutralized, and the product, this compound, is extracted and purified.
Structure Elucidation and Data Presentation
The structure of the final compound is confirmed using a combination of spectroscopic techniques. Below are the predicted data based on the known structure and general spectroscopic principles.
3.1. Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | s | 1H | Ar-H |
| ~3.5 | br s | 2H | -NH₂ |
| ~2.8 | t | 4H | Ar-CH₂ -CH₂ |
| ~2.7 | t | 4H | Ar-CH₂-CH₂ |
| ~2.0 | quintet | 4H | -CH₂-CH₂ -CH₂- |
3.2. Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Quaternary Ar-C-NH₂ |
| ~140 | Quaternary Ar-C |
| ~130 | Quaternary Ar-C |
| ~115 | Ar-CH |
| ~32 | Ar-C H₂-CH₂ |
| ~25 | -CH₂-C H₂-CH₂- |
3.3. Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, Sharp (two bands) | N-H stretch (asymmetric and symmetric) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| 1620-1580 | Medium | N-H bend (scissoring) |
| 1500-1400 | Medium to Strong | Aromatic C=C stretch |
| 1335-1250 | Strong | Aromatic C-N stretch |
3.4. Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 173 | [M]⁺ (Molecular Ion) |
| 156 | [M - NH₃]⁺ |
| 144 | [M - C₂H₅]⁺ |
Biological Relevance and Signaling Pathway
Derivatives of this compound have been shown to be potent and selective inhibitors of the NLRP3 inflammasome.[1][2][3][4][5][6][7] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases, leading to the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18.[1][2][4][25][26] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. What are NLRP3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 6. NLRP3 - Wikipedia [en.wikipedia.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 11. Clemmensen Reduction | TCI AMERICA [tcichemicals.com]
- 12. Clemmensen Reduction [organic-chemistry.org]
- 13. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 14. byjus.com [byjus.com]
- 15. Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes [beilstein-journals.org]
- 17. Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 18. Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 19. ccsenet.org [ccsenet.org]
- 20. grokipedia.com [grokipedia.com]
- 21. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Properties and Applications of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine (CAS Number 63089-56-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine, identified by the CAS number 63089-56-5, is a polycyclic aromatic amine. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, and its primary application as a synthetic intermediate in the development of pharmacologically active molecules. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical databases and supplier information.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₅N | |
| Molecular Weight | 173.25 g/mol | |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Amino-1,2,3,5,6,7-hexahydro-s-indacene, s-Hydrindacen-4-amine | [2][3] |
| Appearance | White to Pale Brown Solid | [2] |
| Melting Point | 82-84 °C | |
| Boiling Point (Predicted) | 323.4 ± 42.0 °C | |
| Density (Predicted) | 1.155 ± 0.06 g/cm³ | |
| pKa (Predicted) | 4.38 ± 0.20 | [2] |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol |
Toxicological and Safety Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Synthesis and Application as a Synthetic Intermediate
The primary documented application of this compound is as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
A notable example is its use in the synthesis of a novel anti-inflammatory agent, 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea .[4] The synthesis of this target molecule involves the conversion of this compound into an isocyanate derivative, which then reacts with a sulfonamide moiety.[4] The abstract of the study describing this synthesis indicates that the starting amine (CAS 63089-56-5) is prepared from indan in five steps.[4]
General Synthetic Workflow
Biological Activity and Mechanism of Action
Currently, there is no direct evidence in the reviewed literature of the inherent biological activity or a specific mechanism of action for this compound itself. Its significance in a biological context is derived from its role as a structural component of a larger, pharmacologically active molecule. The anti-inflammatory properties of the final sulfonylurea compound suggest that the hexahydro-s-indacenyl moiety contributes to the overall shape and electronic properties of the molecule, which in turn govern its interaction with biological targets.
The development of derivatives from this amine highlights a potential avenue for structure-activity relationship (SAR) studies. By modifying the amine group or the polycyclic core, new analogs could be synthesized and evaluated for a range of biological activities.
Conclusion
This compound is a valuable chemical building block, primarily utilized as an intermediate in the synthesis of novel compounds with therapeutic potential, such as anti-inflammatory agents. While direct biological activity of the amine itself has not been reported, its structural contribution to pharmacologically active derivatives is evident. Further research into the synthesis of new analogs based on this scaffold could lead to the discovery of novel drug candidates. This guide provides a foundational understanding of the properties and applications of this compound to aid future research and development endeavors.
References
Spectroscopic Profile of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of the synthetic intermediate, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine. Due to the limited availability of public domain experimental spectra for this specific molecule, this document focuses on predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide also furnishes detailed, generalized experimental protocols for these spectroscopic techniques and presents a logical workflow for the structural elucidation of organic compounds. This document is intended to serve as a valuable resource for researchers in synthetic and medicinal chemistry.
Introduction
This compound is a unique polycyclic amine that serves as a valuable intermediate in the synthesis of more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide presents a compilation of predicted spectroscopic data and standard analytical methodologies to aid researchers in their work with this compound.
It is important to note that extensive searches of scientific literature and chemical databases did not yield publicly available experimental NMR, IR, or MS spectra for this compound. The data presented herein is therefore based on computational predictions from established chemical software and databases.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and should be used as a guide for the interpretation of experimental data.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound would be expected to show signals corresponding to the aromatic proton, the amine protons, and the aliphatic protons of the hexahydro-s-indacene core. The chemical shifts are influenced by the electron-donating amino group and the geometry of the fused ring system.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 6.5 - 7.0 | Singlet | 1H |
| Amine NH₂ | 3.5 - 5.0 | Broad Singlet | 2H |
| Aliphatic CH₂ (benzylic) | 2.7 - 3.0 | Triplet | 4H |
| Aliphatic CH₂ | 1.9 - 2.2 | Multiplet | 4H |
| Aliphatic CH₂ | 1.7 - 1.9 | Multiplet | 4H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will reflect the different carbon environments within the molecule, including the aromatic carbons, and the aliphatic carbons of the saturated rings.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-NH₂ | 140 - 145 |
| Aromatic C-H | 115 - 120 |
| Aromatic Quaternary C | 130 - 135 |
| Aromatic Quaternary C | 125 - 130 |
| Aliphatic CH₂ (benzylic) | 30 - 35 |
| Aliphatic CH₂ | 25 - 30 |
Predicted Infrared (IR) Spectroscopy Data
The predicted IR spectrum is characterized by absorptions corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |
| N-H Stretch (symmetric) | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| N-H Bend (scissoring) | 1580 - 1650 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Predicted Mass Spectrometry (MS) Data
For mass spectrometry, the molecular ion peak (M⁺) is predicted to be at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₅N, MW: 173.25 g/mol ).[1] The fragmentation pattern would likely involve the loss of small neutral molecules or radicals.
| Ion | Predicted m/z | Description |
| [M]⁺ | 173 | Molecular Ion |
| [M-1]⁺ | 172 | Loss of a hydrogen radical |
| [M-15]⁺ | 158 | Loss of a methyl radical |
| [M-28]⁺ | 145 | Loss of ethylene |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters will require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
If necessary, add a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the molecular ion.
-
Acquire the mass spectrum over a suitable m/z range.
-
To obtain fragmentation data (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While experimental data is not currently available in the public domain, the predicted NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer a valuable starting point for researchers. The presented workflow for spectroscopic analysis further serves as a general framework for the structural elucidation of novel organic molecules. It is recommended that researchers working with this compound perform their own comprehensive spectroscopic analysis to confirm its identity and purity.
References
starting materials for hexahydro-s-indacen-4-amine synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core synthetic pathways for obtaining hexahydro-s-indacen-4-amine, a crucial building block in the development of novel therapeutics. The synthesis commences from readily available starting materials and proceeds through a series of well-established organic transformations. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for key steps, and quantitative data to facilitate reproducible and scalable synthesis.
Synthetic Strategy Overview
The primary synthetic route to hexahydro-s-indacen-4-amine initiates with the construction of the tricyclic hexahydro-s-indacene core, followed by the strategic introduction of an amine functionality at the 4-position. A robust and frequently employed method for assembling the core structure is the Haworth synthesis, which leverages a Friedel-Crafts acylation reaction.
A plausible and efficient synthetic pathway, commencing from indan, is outlined below. This multi-step process involves the formation of the s-indacene skeleton, followed by functionalization to yield the target amine.
Caption: Proposed synthetic pathway for hexahydro-s-indacen-4-amine starting from indan.
Key Starting Materials
The primary starting materials for the synthesis of hexahydro-s-indacen-4-amine are fundamental laboratory chemicals.
| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties |
| Indan | C₉H₁₀ | 118.18 | Colorless liquid, aromatic hydrocarbon |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | White solid, cyclic dicarboxylic anhydride |
| Aluminum Chloride | AlCl₃ | 133.34 | White/pale yellow solid, Lewis acid catalyst |
| Nitric Acid | HNO₃ | 63.01 | Colorless, corrosive liquid, nitrating agent |
| Sulfuric Acid | H₂SO₄ | 98.08 | Colorless, viscous liquid, strong acid |
Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of hexahydro-s-indacen-4-amine.
Step 1: Friedel-Crafts Acylation of Indan with Succinic Anhydride
This initial step constructs the carbon framework necessary for the subsequent cyclization. The electrophilic aromatic substitution is catalyzed by a Lewis acid, typically aluminum chloride.
Reaction:
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indan (1.0 eq) and a suitable solvent such as nitrobenzene or carbon disulfide.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride (2.2 eq) in portions to the stirred solution.
-
Add succinic anhydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude keto-acid.
Quantitative Data:
| Reactant/Reagent | Molar Ratio | Typical Yield (%) |
| Indan | 1.0 | 70-80 |
| Succinic Anhydride | 1.1 | |
| Aluminum Chloride | 2.2 |
Step 2: Reduction of the Keto Group
The carbonyl group of the keto-acid is reduced to a methylene group, a crucial step in forming the alkyl chain required for the second ring closure. The Clemmensen reduction is a classic and effective method for this transformation.
Reaction:
Procedure:
-
Prepare amalgamated zinc by stirring zinc dust with a 5% mercuric chloride solution for 5 minutes, then decanting the aqueous solution.
-
To a round-bottom flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and toluene.
-
Add the 3-(indan-5-yl)-3-oxopropanoic acid (1.0 eq) to the mixture.
-
Heat the reaction mixture under reflux for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 3-(indan-5-yl)propanoic acid.
Quantitative Data:
| Reactant/Reagent | Molar Ratio | Typical Yield (%) |
| 3-(Indan-5-yl)-3-oxopropanoic acid | 1.0 | 80-90 |
| Amalgamated Zinc | Excess | |
| Concentrated HCl | Excess |
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
The second five-membered ring is formed through an intramolecular Friedel-Crafts acylation, yielding the tricyclic ketone.
Reaction:
Procedure:
-
Add 3-(indan-5-yl)propanoic acid (1.0 eq) to polyphosphoric acid (PPA) or concentrated sulfuric acid at room temperature.
-
Heat the mixture with stirring at a temperature of 80-100 °C for 1-2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with an organic solvent like ether or ethyl acetate.
-
Wash the organic extract with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to give the crude tricyclic ketone.
Quantitative Data:
| Reactant/Reagent | Molar Ratio | Typical Yield (%) |
| 3-(Indan-5-yl)propanoic acid | 1.0 | 75-85 |
| Polyphosphoric Acid | Excess |
Step 4: Reduction of the Tricyclic Ketone
The final step in the synthesis of the hexahydro-s-indacene core involves the reduction of the newly formed keto group.
Reaction:
Procedure:
This reduction can be achieved using the Clemmensen reduction conditions as described in Step 2.
Quantitative Data:
| Reactant/Reagent | Molar Ratio | Typical Yield (%) |
| 1,2,3,6,7,8-Hexahydro-s-indacen-4(5H)-one | 1.0 | 85-95 |
| Amalgamated Zinc | Excess | |
| Concentrated HCl | Excess |
Step 5: Nitration of 1,2,3,5,6,7-Hexahydro-s-indacene
The introduction of the amino functionality is typically achieved via nitration of the aromatic ring, followed by reduction.
Reaction:
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 1,2,3,5,6,7-hexahydro-s-indacene (1.0 eq) with stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at low temperature.
-
Add the nitrating mixture dropwise to the solution of the hydrocarbon, maintaining the temperature below 0 °C.
-
After the addition, stir the reaction mixture at low temperature for an additional 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
Quantitative Data:
| Reactant/Reagent | Molar Ratio | Typical Yield (%) |
| 1,2,3,5,6,7-Hexahydro-s-indacene | 1.0 | 60-70 |
| Nitric Acid | 1.1 | |
| Sulfuric Acid | Excess |
Step 6: Reduction of the Nitro Group to an Amine
The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Reaction:
Procedure:
-
Dissolve 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric or slightly elevated pressure.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired hexahydro-s-indacen-4-amine.
Quantitative Data:
| Reactant/Reagent | Molar Ratio | Typical Yield (%) |
| 4-Nitro-1,2,3,5,6,7-hexahydro-s-indacene | 1.0 | >90 |
| 10% Palladium on Carbon | cat. |
Alternative Pathway: From 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene
An alternative final step involves the conversion of the corresponding isocyanate to the amine. This is relevant as literature suggests the synthesis of 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene from indan.[1]
Caption: Conversion of the isocyanate intermediate to the final amine product.
Procedure for Hydrolysis of Isocyanate:
-
Dissolve the 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene in a suitable solvent mixture, such as aqueous ethanol.
-
Add an acid (e.g., HCl) or a base (e.g., NaOH) to the solution.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extract to obtain the amine.
This technical guide provides a comprehensive framework for the synthesis of hexahydro-s-indacen-4-amine. Researchers and drug development professionals can utilize these detailed protocols and quantitative data as a foundation for their synthetic endeavors in the pursuit of novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Use of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine as a key building block in the synthesis of pharmacologically relevant compounds. The primary application highlighted is its role in the preparation of sulfonylurea derivatives, a class of compounds with known anti-inflammatory and potential antidiabetic properties.
Overview of Synthetic Applications
This compound serves as a crucial starting material for the synthesis of more complex molecules, primarily through the reactivity of its primary amine functional group. A key synthetic transformation involves its conversion to the corresponding isocyanate, 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene. This isocyanate is a versatile intermediate that readily reacts with nucleophiles, such as sulfonamides, to form stable sulfonylurea linkages. This strategy has been successfully employed in the synthesis of targeted anti-inflammatory agents.[1]
Key Synthetic Pathway: Amine to Sulfonylurea
The general synthetic pathway for the conversion of this compound to a sulfonylurea derivative involves two main steps:
-
Isocyanate Formation: The primary amine is converted into an isocyanate. This can be achieved using phosgene or a safer alternative like triphosgene.
-
Sulfonylurea Formation: The resulting isocyanate is then reacted with a suitable sulfonamide to yield the final sulfonylurea product.
References
Application Notes and Protocols for the Derivatization of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, a key scaffold for the development of potent and selective inhibitors of the NLRP3 inflammasome. The protocols outlined below are intended to serve as a guide for the synthesis and evaluation of novel analogs for drug discovery programs targeting inflammatory diseases.
Introduction to this compound and its Therapeutic Potential
This compound is a tricyclic primary amine that has emerged as a critical building block in medicinal chemistry.[1][2][3] Its rigid structure provides a well-defined framework for the spatial orientation of pharmacophoric groups. The primary amino group serves as a versatile handle for a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.
The most prominent application of this scaffold to date is in the development of inhibitors of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[4][5] The NLRP3 inflammasome is a key component of the innate immune system that, when aberrantly activated, is implicated in a wide range of inflammatory and autoimmune diseases.[6][7] Derivatives of this compound, such as the potent and selective inhibitor MCC950, have demonstrated significant therapeutic potential in preclinical models of these diseases.[5]
Derivatization Strategies for this compound
The primary amine of this compound is amenable to a variety of derivatization strategies. The most explored of these for NLRP3 inhibition is the formation of urea and sulfonamide linkages. However, other classical amine derivatizations such as amide bond formation and reductive amination can also be employed to generate diverse chemical libraries for screening.
Urea and Sulfonylurea Formation
The formation of urea and sulfonylurea derivatives has proven to be a highly successful strategy for generating potent NLRP3 inhibitors. This is typically achieved by reacting the parent amine with an appropriate isocyanate or sulfonyl isocyanate. Alternatively, the amine can be converted to the corresponding isocyanate and then reacted with a variety of nucleophiles.
Key Intermediate: 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene
A crucial intermediate for the synthesis of urea derivatives is 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene. This can be prepared from the parent amine using a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base.[8]
Amide Bond Formation
Standard amide coupling protocols can be readily applied to this compound. Coupling with a wide range of carboxylic acids can be achieved using common coupling reagents such as HATU, HOBt/EDC, or by converting the carboxylic acid to an acid chloride.[9][10] This strategy allows for the introduction of a diverse array of substituents to probe the SAR of the amide linkage.
Reductive Amination
Reductive amination provides a means to introduce alkyl or substituted alkyl groups at the amine position. This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. This method expands the chemical space accessible from the parent amine.
Quantitative Data for Selected Derivatives
The following table summarizes the biological activity of selected derivatives of this compound as NLRP3 inflammasome inhibitors.
| Compound ID | R Group | Assay Type | IC50 (nM) | Reference |
| MCC950 | 4-(2-hydroxypropan-2-yl)furan-2-sulfonyl | IL-1β release from human monocyte-derived macrophages | 8 | [5] |
| Analog 1 | Phenylsulfonyl | IL-1β release | 35 | [11] |
| Analog 2 | Tosyl | IL-1β release | 15 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Core Scaffold)
A detailed, multi-step synthesis starting from indane has been described.[12] The key steps involve a Friedel-Crafts acylation followed by an intramolecular Friedel-Crafts alkylation to form the tricyclic core. Subsequent functional group manipulations lead to the desired 4-amino-1,2,3,5,6,7-hexahydro-s-indacene.
Protocol 2: Synthesis of 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene
Materials:
-
This compound
-
Triphosgene
-
Triethylamine (or other non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of triphosgene in anhydrous DCM dropwise to the cooled amine solution.
-
After the addition is complete, add triethylamine dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the isocyanate can be used in the next step without purification or can be purified by careful removal of the solvent under reduced pressure.
Protocol 3: General Procedure for the Synthesis of Sulfonylurea Derivatives (e.g., MCC950)
Materials:
-
4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene
-
Appropriate sulfonamide (e.g., 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the sulfonamide in anhydrous THF under an inert atmosphere, add sodium hydride portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonylurea.
Protocol 4: NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
Cell Line: Human monocytic THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS) for priming
-
Nigericin or ATP for NLRP3 activation
-
Test compounds (derivatives of this compound)
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. For some protocols, differentiation into macrophage-like cells is induced by treatment with PMA for 24-48 hours. Undifferentiated THP-1 cells can also be used as they constitutively express NLRP3.[7]
-
Priming (Signal 1): Seed the cells in a 96-well plate. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compounds for 1 hour.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding nigericin (e.g., 5-20 µM) or ATP (e.g., 5 mM) and incubate for 1-2 hours.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assay: Measure the release of lactate dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit to assess cell death.
-
Data Analysis: Calculate the IC50 values for the inhibition of IL-1β release by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. Down for maintenance [cymitquimica.com]
- 2. This compound | C12H15N | CID 11252285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. growingscience.com [growingscience.com]
- 11. Isocyanate synthesis by substitution [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine as a Versatile Building Block for Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the utilization of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine as a key building block in the synthesis of potent anti-inflammatory drugs. This document details the synthetic pathways to the amine and its subsequent derivatization into pharmacologically active compounds, with a particular focus on inhibitors of the NLRP3 inflammasome. Detailed experimental protocols for chemical synthesis and biological evaluation are provided, along with a summary of quantitative activity data to guide drug discovery efforts.
Introduction
Inflammation is a complex biological response implicated in a wide range of debilitating diseases, including autoimmune disorders, neurodegenerative diseases, and cardiometabolic conditions. The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a critical mediator of inflammation, making it a prime target for therapeutic intervention. The rigid, tricyclic scaffold of this compound offers a unique and valuable starting point for the design of small molecule inhibitors targeting this pathway. Its distinct three-dimensional structure allows for precise orientation of substituents to interact with the target protein, leading to high-potency and selective compounds.
Synthesis of the Core Building Block: this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available indan. The general strategy involves a Friedel-Crafts acylation, followed by cyclization to form the tricyclic core, and subsequent functional group manipulations to introduce the amine.
Experimental Protocol: Synthesis of this compound
Step 1: Friedel-Crafts Acylation of Indan
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
After stirring for 15 minutes, add a solution of indan (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture slowly onto crushed ice and acidify with concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetylated indan derivative.
Step 2: Cyclization to form the Hexahydro-s-indacene Core
-
Dissolve the crude product from Step 1 in a suitable solvent such as polyphosphoric acid or a mixture of sulfuric acid and acetic acid.
-
Heat the mixture at a temperature ranging from 80 to 120 °C for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude tricyclic ketone.
Step 3: Oximation and Reduction to the Amine
-
To a solution of the ketone from Step 2 in ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude oxime.
-
Dissolve the crude oxime in a suitable solvent (e.g., ethanol or acetic acid) and add a reducing agent such as sodium borohydride in the presence of a nickel catalyst, or catalytic hydrogenation (H₂, Pd/C).
-
After the reaction is complete, filter the catalyst and remove the solvent.
-
Work up the reaction mixture by adding a basic aqueous solution and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Application in the Synthesis of Anti-inflammatory Agents
The primary amine functionality of this compound serves as a versatile handle for the introduction of various pharmacophores. A notable application is in the synthesis of sulfonylurea-containing compounds that have shown potent anti-inflammatory activity.
Synthesis of Sulfonylurea Derivatives
A general route to sulfonylurea derivatives involves the reaction of the amine with an appropriate isocyanate or by a multi-step procedure involving the formation of a carbamate followed by reaction with a sulfonamide.
General Workflow for Synthesis and Evaluation
Application Notes & Protocols: Hexahydro-s-indacen-4-amine in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydro-s-indacen-4-amine is a tricyclic aliphatic amine with the chemical formula C₁₂H₁₅N.[1][2] Currently, there is no direct published literature detailing the specific application of hexahydro-s-indacen-4-amine in proteomics research. It is commercially available as a synthetic intermediate, suggesting its utility as a building block for the synthesis of more complex molecules.[3][4]
However, the presence of a primary amine group on its rigid, three-dimensional scaffold makes hexahydro-s-indacen-4-amine a potentially valuable starting material for the development of novel chemical probes for proteomics, particularly in the area of chemical proteomics and drug discovery. The amine group serves as a versatile chemical handle for the attachment of various functional groups, such as photoreactive crosslinkers and reporter tags for target identification and validation.
This document outlines a potential, hypothetical application of hexahydro-s-indacen-4-amine as a core scaffold for creating a photo-affinity labeling (PAL) probe for identifying protein-small molecule interactions.
Proposed Application: A Scaffold for Photo-Affinity Labeling Probes
The core concept is to functionalize hexahydro-s-indacen-4-amine to create a trifunctional chemical probe. This probe would be designed to:
-
Bind to target proteins within a cell.
-
Covalently crosslink to the target protein upon photoactivation.
-
Be enriched and identified via downstream proteomic techniques.
To achieve this, the primary amine of hexahydro-s-indacen-4-amine can be modified to incorporate a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry). The resulting probe could then be used in a typical chemical proteomics workflow to identify the protein targets of a bioactive molecule derived from the s-indacene scaffold.
Diagram: Functionalization of Hexahydro-s-indacen-4-amine
The following diagram illustrates the proposed synthetic modification of hexahydro-s-indacen-4-amine to create a photo-affinity probe.
References
Application Notes & Protocols: Amide Coupling with 1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Amide bond formation is a cornerstone of organic and medicinal chemistry, essential for synthesizing peptides, pharmaceuticals, and other functional materials.[1][2] The reaction typically involves the coupling of a carboxylic acid and an amine, a process that requires the activation of the carboxylic acid to overcome the competing acid-base reaction.[1][3] This document provides detailed protocols for the amide coupling of various carboxylic acids with 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (CAS 63089-56-5), a primary amine with a rigid, somewhat sterically hindered tricyclic core.[4][5][6][7] The protocols outlined below are designed to provide robust and reproducible methods for researchers working with this and structurally similar amines.
General Considerations for Amide Coupling
The success of an amide coupling reaction depends on several factors, including the choice of coupling reagent, solvent, base, and reaction temperature. Given the structure of this compound, steric hindrance and potential electronic effects may influence reactivity. Therefore, selecting an appropriate activation method is critical.
Coupling Reagents: A wide array of coupling reagents is available, broadly categorized into carbodiimides, onium salts (aminium/uronium and phosphonium), and reagents for forming acyl halides.[1][3][8]
-
Carbodiimides (e.g., EDC, DCC, DIC) are widely used dehydrating agents that activate carboxylic acids to form a reactive O-acylisourea intermediate.[3][9] Water-soluble EDC is often preferred for its ease of removal during workup.[10] To improve yields and suppress side reactions, especially racemization of chiral acids, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are commonly included.[3]
-
Onium Salts (e.g., HATU, HBTU, PyAOP) are highly efficient coupling reagents that generate activated esters.[8][10] HATU, in particular, is known for its high reactivity and is often effective for coupling challenging substrates.[2]
-
Acyl Fluorides , formed in situ from the carboxylic acid, have proven effective for coupling sterically hindered substrates and electron-deficient amines where standard methods may fail.[11][12]
Solvents and Bases: Aprotic solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are commonly used.[3][13] A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to maintain an optimal pH.[2][10]
The general workflow for an amide coupling experiment is depicted below.
Detailed Experimental Protocols
Three distinct protocols are provided below, employing different classes of coupling reagents to accommodate a range of carboxylic acids and laboratory preferences.
Protocol 1: EDC/HOBt Mediated Coupling
This is a classic and cost-effective method suitable for a wide variety of substrates.
Table 1: Reagents for EDC/HOBt Coupling Protocol
| Reagent | M.W. ( g/mol ) | Equivalents | Molarity (if applicable) |
| This compound | 173.25 | 1.0 | - |
| Carboxylic Acid | - | 1.1 | - |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 1.2 | - |
| HOBt (1-Hydroxybenzotriazole) | 135.13 | 1.2 | - |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.5 | - |
| Anhydrous DMF | - | - | 0.1 - 0.5 M |
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
This protocol uses a highly efficient onium salt reagent, often providing faster reaction times and higher yields, especially for challenging substrates.[2]
Table 2: Reagents for HATU Coupling Protocol
| Reagent | M.W. ( g/mol ) | Equivalents | Molarity (if applicable) |
| This compound | 173.25 | 1.0 | - |
| Carboxylic Acid | - | 1.05 | - |
| HATU | 380.23 | 1.1 | - |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 3.0 | - |
| Anhydrous DMF or ACN | - | - | 0.1 - 0.5 M |
Methodology:
-
In a flame-dried flask under an inert atmosphere, combine the carboxylic acid (1.05 eq) and HATU (1.1 eq).
-
Add anhydrous DMF or ACN, followed by DIPEA (3.0 eq), and stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Add a solution of this compound (1.0 eq) in a minimal amount of the reaction solvent.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the amine is consumed, dilute the reaction mixture with Ethyl Acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude amide via flash chromatography.
Protocol 3: Acyl Fluoride Mediated Coupling for Hindered Substrates
This specialized protocol is designed for sterically demanding or electronically deactivated partners where other methods may yield poor results.[11][12] It involves the in situ generation of a highly reactive acyl fluoride.
Table 3: Reagents for Acyl Fluoride Coupling Protocol
| Reagent | M.W. ( g/mol ) | Equivalents | Molarity (if applicable) |
| This compound | 173.25 | 1.0 | - |
| Carboxylic Acid | - | 1.2 | - |
| Cyanuric Fluoride or (PyFluor) | 135.05 | 1.2 | - |
| Pyridine or DIPEA | 79.10 | 3.0 - 4.0 | - |
| Anhydrous DCM | - | - | 0.1 - 0.5 M |
Methodology:
-
To a solution of the carboxylic acid (1.2 eq) in anhydrous DCM in a flame-dried flask, add pyridine or DIPEA (3.0-4.0 eq).
-
Cool the mixture to 0 °C and slowly add the fluorinating agent (e.g., Cyanuric Fluoride, 1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to form the acyl fluoride.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slowly add the amine solution to the activated acyl fluoride mixture.
-
Stir the reaction at room temperature or heat to reflux (40 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Protocol Selection Guide
Choosing the optimal protocol depends on the specific properties of the carboxylic acid coupling partner. The following decision tree provides a logical guide for protocol selection.
Purification and Characterization
Purification:
-
Aqueous Workup: Essential for removing water-soluble reagents (like EDC and its urea byproduct) and excess base.[9]
-
Flash Column Chromatography: The most common method for purifying amide products. A gradient of ethyl acetate in hexanes or DCM in methanol is typically effective.[2]
-
Recrystallization: If the amide product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can provide highly pure material.[14]
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. The disappearance of the amine N-H protons (from the starting material) and the appearance of a new amide N-H proton signal are key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized amide.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
By following these detailed protocols and considerations, researchers can successfully synthesize a wide range of amides derived from this compound for applications in drug discovery and materials science.
References
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. This compound | C12H15N | CID 11252285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 63089-56-5 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. peptide.com [peptide.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from Hexahydro-s-indacen-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds derived from 1,2,3,5,6,7-hexahydro-s-indacen-4-amine. This starting material, a useful synthetic intermediate, offers a unique tricyclic scaffold for the development of new chemical entities with potential therapeutic applications.[1] The protocols outlined below describe the synthesis of pyrazole, pyrimidine, and pyridine derivatives, which are prominent heterocyclic cores in many biologically active compounds.
Synthesis of a Novel Pyrazole Derivative
This protocol details the synthesis of a novel pyrazole derivative through the condensation of a β-diketone with hexahydro-s-indacen-4-amine, followed by cyclization. Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory and analgesic properties.
Experimental Protocol
Materials:
-
This compound (Purity: 97%)
-
Acetylacetone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Hydroxide
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Condensation: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of ethanol.
-
Add 1.2 equivalents of acetylacetone to the solution.
-
Add 5 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: After cooling to room temperature, add 10 mL of a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for an additional 2 hours.
-
Work-up and Purification: Cool the reaction mixture and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Purity (%) |
| Novel Pyrazole Derivative | C₁₇H₁₉N₃ | 265.36 | 78 | 152-154 | >98 |
Experimental Workflow
Caption: Workflow for the synthesis and purification of a novel pyrazole derivative.
Synthesis of a Novel Pyrimidine Derivative
This protocol describes the synthesis of a novel pyrimidine derivative via the reaction of hexahydro-s-indacen-4-amine with a β-ketoester followed by cyclization with formamide. Pyrimidine scaffolds are present in numerous pharmaceuticals, including anticancer and antiviral agents.
Experimental Protocol
Materials:
-
This compound
-
Ethyl acetoacetate
-
Formamide
-
Potassium carbonate
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Condensation: In a 100 mL round-bottom flask, mix 1.0 g of this compound and 1.3 equivalents of ethyl acetoacetate in 25 mL of ethanol.
-
Add a catalytic amount of potassium carbonate.
-
Reflux the mixture for 6 hours (monitor by TLC).
-
Cyclization: After cooling, add 15 mL of formamide to the reaction mixture.
-
Heat the mixture to 150 °C and maintain for 3 hours.
-
Work-up and Purification: Cool the mixture to room temperature and pour it into 50 mL of ice-water.
-
Extract the product with dichloromethane (3 x 25 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate).
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Purity (%) |
| Novel Pyrimidine Derivative | C₁₇H₁₈N₂O | 266.34 | 72 | 178-180 | >99 |
Experimental Workflow
Caption: Workflow for the synthesis and purification of a novel pyrimidine derivative.
Synthesis of a Novel Pyridine Derivative
This protocol outlines the synthesis of a novel pyridine derivative through a one-pot reaction of hexahydro-s-indacen-4-amine, an aldehyde, and a β-ketoester in the presence of an oxidizing agent. Pyridine derivatives are of great interest in medicinal chemistry due to their diverse pharmacological activities.
Experimental Protocol
Materials:
-
This compound
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium cerium(IV) nitrate (CAN)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
One-Pot Reaction: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound, 1.1 equivalents of benzaldehyde, and 1.2 equivalents of ethyl acetoacetate in 30 mL of ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1.5 equivalents of ammonium cerium(IV) nitrate (CAN) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 8 hours (monitor by TLC).
-
Work-up and Purification: Quench the reaction by adding 20 mL of saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate).
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Purity (%) |
| Novel Pyridine Derivative | C₂₃H₂₂N₂O₂ | 358.44 | 65 | 195-197 | >98 |
Drug Discovery and Development Workflow
The novel heterocyclic compounds synthesized from hexahydro-s-indacen-4-amine can be further evaluated for their biological activities. The following diagram illustrates a general workflow for drug discovery and development.
Caption: General workflow for drug discovery and development.
References
Application Notes and Protocols for Incorporating Hexahydro-s-indacen-4-amine into Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of hexahydro-s-indacen-4-amine into various bioactive scaffolds. This unique tricyclic amine presents a promising building block for the development of novel therapeutics, particularly in the areas of anti-inflammatory and anticancer agents. The following sections detail the rationale, experimental protocols, and potential biological implications of its use in medicinal chemistry.
Introduction to Hexahydro-s-indacen-4-amine as a Bioactive Scaffold Component
The indane core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] Hexahydro-s-indacen-4-amine, with its rigid, three-dimensional structure and accessible primary amine, offers a unique opportunity to explore novel chemical space and develop next-generation therapeutics. The primary amine serves as a versatile handle for conjugation to various molecular frameworks through stable amide or secondary amine linkages.
Key Synthetic Strategies for Incorporation
The primary amine of hexahydro-s-indacen-4-amine can be readily functionalized using standard organic chemistry transformations. The two most common and versatile methods are amide bond formation and reductive amination.
Amide Bond Formation
Amide bonds are highly stable and are a cornerstone of medicinal chemistry. Coupling hexahydro-s-indacen-4-amine with a carboxylic acid-containing scaffold is a straightforward approach to generate novel derivatives.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a general method for the coupling of hexahydro-s-indacen-4-amine with a generic carboxylic acid (R-COOH) using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
Hexahydro-s-indacen-4-amine
-
Carboxylic acid of interest (R-COOH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of hexahydro-s-indacen-4-amine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
Reductive Amination
Reductive amination is a powerful method for forming a stable secondary amine linkage between an amine and a carbonyl compound (aldehyde or ketone).[3] This reaction expands the range of possible molecular architectures.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines a general method for the reductive amination of hexahydro-s-indacen-4-amine with a generic aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.[4]
Materials:
-
Hexahydro-s-indacen-4-amine
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of hexahydro-s-indacen-4-amine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired secondary amine derivative.
Bioactivity of Indane Scaffolds: Quantitative Data
While specific quantitative bioactivity data for a wide range of hexahydro-s-indacen-4-amine derivatives is not yet extensively available in the public domain, the broader class of indane derivatives has shown significant promise in both anti-inflammatory and anticancer applications. The following tables summarize representative IC₅₀ values for various indane-containing compounds to provide a benchmark for the potential potency of novel derivatives.
Table 1: Anti-inflammatory Activity of Indane Derivatives
| Compound Class | Target/Assay | IC₅₀ (µM) | Reference |
| Indole derivatives | COX-2 Inhibition | 5.0 - 17.6 | [5] |
| Isonicotinic acid derivatives | ROS Inhibition | 1.42 - 19.6 | [6] |
| Ursolic acid amide derivatives | NO Inhibition | 2.2 | [7] |
| Indomethacin (Reference) | COX-1/COX-2 | Varies | [8] |
Disclaimer: The data presented in this table is for closely related indane and indole scaffolds and not for derivatives of hexahydro-s-indacen-4-amine itself. This information is intended to provide a comparative context for potential bioactivity.
Table 2: Anticancer Activity of Indane Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Oleoyl Hybrids | HCT116 | 0.34 - 22.4 | [9] |
| Tetrahydroquinoline derivatives | Various | Varies | [5] |
| Seaweed Extracts | T47D | ~20 - 23 | [10] |
| 5-Fluorouracil (Reference) | HCT116 | Varies | [9] |
Disclaimer: The data presented in this table is for various indane and related heterocyclic scaffolds and not specifically for derivatives of hexahydro-s-indacen-4-amine. This information is intended to provide a comparative context for potential bioactivity.
Potential Signaling Pathways and Mechanisms of Action
Based on the known biological activities of indane derivatives, two key signaling pathways that are likely to be modulated by novel compounds incorporating the hexahydro-s-indacen-4-amine scaffold are the NF-κB and MAPK pathways. Both pathways are central to inflammation and cancer progression.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response.[11] Its aberrant activation is linked to chronic inflammation and various cancers. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by an indane derivative.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[12] Dysregulation of this pathway is a hallmark of many cancers.
Caption: Potential modulation of the MAPK signaling pathway by an indane derivative.
Conclusion
Hexahydro-s-indacen-4-amine is a valuable and versatile building block for the synthesis of novel bioactive compounds. The protocols and data provided herein offer a foundation for researchers to explore the potential of this scaffold in the development of new anti-inflammatory and anticancer agents. Further investigation into the specific biological targets and mechanisms of action of its derivatives is warranted and holds significant promise for future drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: As a primary aromatic amine, the main challenges stem from its basicity. The lone pair of electrons on the nitrogen atom can lead to strong interactions with acidic media, such as silica gel, which is commonly used in column chromatography. This can result in poor separation, low recovery, and tailing of peaks.[1][2][3] Additionally, amines can be sensitive to oxidation.
Q2: What are the most common methods for purifying this compound?
A2: The most common purification methods for aromatic amines like this compound include:
-
Acid-Base Extraction: Ideal for separating the basic amine from neutral or acidic impurities.[1]
-
Column Chromatography: Requires specific conditions to overcome the challenges posed by the amine's basicity.[1][3]
-
Crystallization/Recrystallization: A powerful technique for obtaining highly pure solid material, potentially after salt formation.[4][5]
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Distillation: Suitable for large-scale purification, especially for removing volatile or high-boiling impurities.[6]
Q3: Can I use standard silica gel for column chromatography?
A3: Standard silica gel is acidic and can cause issues like irreversible adsorption, product degradation, and poor separation of basic amines.[1][3] It is generally recommended to either neutralize the silica gel by adding a competing amine like triethylamine (TEA) to the mobile phase or to use an alternative stationary phase like basic alumina or amine-functionalized silica.[3]
Q4: How can I improve the crystallization of my amine?
A4: If the free amine does not crystallize well, consider converting it to a salt, such as a hydrochloride salt, by treating it with HCl.[5] Salts often have different solubility profiles and may form crystals more readily. You can also experiment with various solvent systems. For amines, organic acids like acetic acid or mixtures thereof can sometimes be effective for recrystallization.[7]
Troubleshooting Guides
Issue 1: Low Recovery from Silica Gel Column Chromatography
| Possible Cause | Troubleshooting Step |
| Strong adsorption to acidic silica gel | 1. Add a competing base: Add 0.5-1% triethylamine (TEA) or a similar volatile base to your mobile phase to neutralize the acidic silanol groups.[1] 2. Change the stationary phase: Use a less acidic or basic stationary phase, such as basic alumina or an amine-functionalized silica column.[3] |
| Compound degradation on silica | Protect the amine group (e.g., as a Boc-carbamate) before chromatography to reduce its basicity. The protecting group can be removed after purification.[1] |
| Inappropriate mobile phase polarity | Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for elution. |
Issue 2: Poor Separation of Impurities during Column Chromatography
| Possible Cause | Troubleshooting Step |
| Co-elution with impurities | 1. Optimize the mobile phase: Perform a thorough TLC analysis with different solvent systems to maximize the separation between your product and the impurities. 2. Switch to reversed-phase chromatography: If normal-phase chromatography is ineffective, try reversed-phase HPLC. Use a mobile phase with a pH two units above the pKa of the amine to increase retention and potentially improve separation.[3] |
| Impurity is also an amine | If an impurity is also a basic amine, acid-base extraction may not be effective. In this case, protecting the amine groups of both your product and the impurity may alter their chromatographic behavior differently, allowing for separation.[1] |
Issue 3: Difficulty with Crystallization
| Possible Cause | Troubleshooting Step |
| High solubility in common solvents | 1. Form a salt: Convert the amine to its hydrochloride or another salt to alter its solubility and improve its crystallization properties.[5] 2. Use a multi-solvent system: Dissolve the compound in a good solvent and then slowly add a poor solvent (an anti-solvent) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can induce crystallization. |
| Oily product | Ensure the compound is sufficiently pure before attempting crystallization, as impurities can inhibit crystal formation. Try an initial purification step like acid-base extraction or a quick filtration through a plug of silica/alumina. |
Data Presentation
As no specific quantitative data for the purification of this compound was found, the following table is a template for researchers to document and compare their results from different purification methods.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes (e.g., Solvents, Stationary Phase) |
| Acid-Base Extraction | ||||
| Column Chromatography (Silica + TEA) | ||||
| Column Chromatography (Alumina) | ||||
| Crystallization (Free Base) | ||||
| Crystallization (HCl Salt) |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidification: Transfer the solution to a separatory funnel and add 1 M aqueous HCl solution. Shake the funnel vigorously, venting frequently. The amine will be protonated to its ammonium salt and move into the aqueous layer.[1]
-
Separation of Layers: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Extract the organic layer one or two more times with fresh 1 M HCl to ensure all the amine has been extracted.
-
Removal of Neutral/Acidic Impurities: Discard the organic layer, which contains any neutral or acidic impurities.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate) until the solution is basic (confirm with pH paper). The free amine will precipitate or form an oily layer.[1]
-
Back-Extraction: Extract the aqueous layer multiple times with a fresh organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified amine.
Protocol 2: Purification by Column Chromatography with a Triethylamine-Treated Mobile Phase
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane/ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Equilibration: Equilibrate the packed column by running the mobile phase containing 0.5-1% triethylamine (TEA) through it until the eluent is basic.[1]
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the TEA-containing mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be removed with the solvent.
Mandatory Visualizations
Caption: Logical workflow for selecting a purification method.
Caption: Troubleshooting guide for amine column chromatography.
References
- 1. youtube.com [youtube.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. biotage.com [biotage.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine synthesis.
Synthesis Pathway Overview
The synthesis of this compound from indan is a multi-step process. A common route involves the following key transformations:
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Friedel-Crafts Acylation: Introduction of an acyl group to the indan backbone.
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Intramolecular Cyclization: Formation of the tricyclic s-indacene core.
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Nitration: Introduction of a nitro group at the 4-position.
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Reduction: Conversion of the nitro group to the final amine.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Problem 1: Low Yield in Friedel-Crafts Acylation of Indan
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of indan | Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture. | Use freshly opened or properly stored anhydrous Lewis acid. Handle under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient amount of Lewis acid. | Ensure at least a stoichiometric amount of the Lewis acid is used, as it complexes with the product. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for the formation of side products. | |
| Formation of multiple products | Polyacylation of the indan ring. | Use an excess of indan relative to the acylating agent to favor mono-acylation. |
| Isomerization of the acyl group or acylation at an undesired position. | Optimize the choice of Lewis acid and solvent. For example, using a milder Lewis acid like FeCl₃ might improve selectivity. |
Problem 2: Incomplete Intramolecular Cyclization
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after reaction | Insufficiently strong acid catalyst for cyclization. | Use a stronger acid catalyst such as polyphosphoric acid (PPA) or a mixture of H₂SO₄ and P₂O₅. |
| Reaction time is too short or temperature is too low. | Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or GC. | |
| Formation of polymeric byproducts | Intermolecular reactions are competing with the desired intramolecular cyclization. | Perform the reaction under high dilution conditions to favor the intramolecular pathway. |
Problem 3: Poor Regioselectivity or Low Yield in Nitration
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple nitro isomers | The directing effect of the existing substituents is not strong enough to favor nitration at the 4-position. | Carefully control the reaction temperature, as higher temperatures can lead to loss of selectivity. Consider using a milder nitrating agent. |
| Oxidation of the substrate | The nitrating conditions are too harsh. | Use a milder nitrating agent, such as a mixture of nitric acid and acetic anhydride, instead of the more aggressive nitric acid/sulfuric acid mixture. |
| Low conversion | The substrate is deactivated towards electrophilic aromatic substitution. | Use a stronger nitrating system or increase the reaction temperature cautiously. |
Problem 4: Incomplete Reduction of the Nitro Group
| Symptom | Possible Cause | Suggested Solution |
| Presence of nitro starting material after reaction | Incomplete reaction due to deactivated catalyst or insufficient reducing agent. | For catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is active and use a sufficient catalyst loading. For metal/acid reductions (e.g., Sn/HCl), ensure an adequate amount of both the metal and acid are used. |
| Formation of intermediate reduction products (e.g., nitroso, hydroxylamine) | The reducing conditions are not strong enough for complete reduction to the amine. | Increase the reaction time, temperature, or the amount of reducing agent. For catalytic hydrogenation, increasing the hydrogen pressure can be effective. |
| Reduction of other functional groups | The chosen reducing agent is not chemoselective. | Select a reducing agent that is more specific for the nitro group. For example, catalytic transfer hydrogenation or the use of SnCl₂ can be milder alternatives to catalytic hydrogenation with H₂. |
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
Q2: How can I purify the final product, this compound?
A2: Purification of the final amine can typically be achieved by column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective. Recrystallization from a suitable solvent system can also be employed for further purification.
Q3: Are there any safety precautions I should be aware of during this synthesis?
A3: Yes, several steps involve hazardous reagents and conditions.
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Friedel-Crafts Acylation: Lewis acids like AlCl₃ are corrosive and react violently with water. The reaction should be performed in a well-ventilated fume hood under anhydrous conditions.
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Nitration: The use of concentrated nitric and sulfuric acids is highly hazardous. These are strong acids and powerful oxidizing agents. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
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Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the system is properly purged with an inert gas before and after the reaction.
Q4: Can I use an alternative starting material to indan?
A4: While indan is a common and logical precursor, other substituted indans could potentially be used to synthesize derivatives of the target molecule. However, the reaction conditions, particularly for the Friedel-Crafts and nitration steps, would need to be re-optimized to account for the electronic and steric effects of the substituents.
Experimental Protocols
The following are illustrative protocols for the key steps in the synthesis. These should be adapted and optimized for specific laboratory conditions.
Step 1 & 2: Synthesis of 1,2,3,5,6,7-Hexahydro-s-indacen-4-one
This is a two-step, one-pot procedure involving Friedel-Crafts acylation followed by intramolecular cyclization.
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, place anhydrous aluminum chloride (AlCl₃, 2.2 eq) in anhydrous dichloromethane (DCM).
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Acylation: Cool the suspension to 0 °C in an ice bath. Add a solution of indan (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous DCM dropwise over 1 hour.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
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Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Cyclization: The crude acylated product is then treated with polyphosphoric acid (PPA) at 100-120 °C for 2-4 hours to effect cyclization.
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Purification: After cooling, the reaction mixture is poured into ice water, and the product is extracted with a suitable organic solvent. The product is then purified by column chromatography.
Step 3: Nitration of 1,2,3,5,6,7-Hexahydro-s-indacen-4-one
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Reaction Setup: Dissolve 1,2,3,5,6,7-hexahydro-s-indacen-4-one (1.0 eq) in concentrated sulfuric acid at 0 °C.
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Nitration: Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
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Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.
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Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is filtered, washed with cold water until neutral, and dried.
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Purification: The crude nitro product can be purified by recrystallization or column chromatography.
Step 4: Reduction of 4-Nitro-1,2,3,5,6,7-hexahydro-s-indacene to the Amine
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Reaction Setup: To a solution of 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene (1.0 eq) in ethanol or ethyl acetate, add palladium on carbon (Pd/C, 10 mol %).
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Reduction: The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
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Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure.
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Purification: The crude amine is purified by column chromatography on silica gel.
Yield Optimization Data
The following table presents hypothetical data for optimizing the yield of the reduction step, illustrating the effect of different reducing agents.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂, Pd/C (10%) | Ethanol | 25 | 12 | 85 |
| 2 | Sn, HCl | Ethanol | 78 | 6 | 78 |
| 3 | Fe, NH₄Cl | Ethanol/H₂O | 78 | 8 | 82 |
| 4 | SnCl₂·2H₂O | Ethyl Acetate | 50 | 4 | 90 |
Troubleshooting Workflow
Caption: A general workflow for troubleshooting synthesis issues.
overcoming solubility issues with 1,2,3,5,6,7-hexahydro-s-indacen-4-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1,2,3,5,6,7-hexahydro-s-indacen-4-amine. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of this compound?
A1: The key properties of this compound are summarized in the table below. This compound is a solid at room temperature.[1]
| Property | Value |
| Molecular Formula | C₁₂H₁₅N |
| Molecular Weight | 173.25 g/mol [2][3] |
| Melting Point | 82-84 °C |
| Appearance | Solid[1] |
| Purity | Typically ≥97%[1][3] |
| CAS Number | 63089-56-5[4] |
Q2: I am having difficulty dissolving this compound in aqueous solutions. Why is this happening?
A2: Based on its chemical structure, which features a polycyclic aromatic hydrocarbon backbone, this compound is expected to be hydrophobic and have low solubility in aqueous solutions. The fused ring system contributes to its lipophilic nature, making it more soluble in organic solvents than in water.
Q3: What are some general strategies to improve the solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These methods, which are common in pharmaceutical development, include:
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Co-solvency: Using a mixture of a primary solvent (like water) with a miscible organic co-solvent can significantly increase solubility.
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pH Adjustment: As an amine, the solubility of this compound is likely pH-dependent. Protonating the amine group by lowering the pH can increase its aqueous solubility.
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Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the compound, enhancing its solubility.
Troubleshooting Guide
Issue: The compound precipitates out of solution during my experiment.
-
Possible Cause: The concentration of the compound exceeds its solubility limit in the chosen solvent system.
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Solution: Decrease the working concentration of the compound. If a higher concentration is necessary, you will need to improve the solubilizing power of your solvent system by trying one of the techniques outlined below.
-
-
Possible Cause: The pH of the solution is not optimal for solubility.
-
Solution: For this amine-containing compound, lowering the pH should increase its solubility. Prepare a stock solution in an acidic buffer or add a small amount of a pharmaceutically acceptable acid. See the detailed protocol below for pH modification.
-
-
Possible Cause: The temperature of the solution has changed.
-
Solution: Ensure that your experiments are conducted at a constant temperature, as solubility can be temperature-dependent.
-
Issue: My organic stock solution is cloudy.
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Possible Cause: The compound is not fully dissolved in the chosen organic solvent.
-
Solution: While expected to be more soluble in organic solvents, it may still have limited solubility in some. Try gentle heating or sonication to aid dissolution. If cloudiness persists, consider switching to a different organic solvent. A solvent polarity table can be helpful in selecting an alternative.
-
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to increase the aqueous solubility of this compound by modifying the pH of the solution.
Materials:
-
This compound
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Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks
Procedure:
-
Prepare a suspension of this compound in deionized water at the desired concentration.
-
Place the suspension on a stir plate and begin stirring.
-
Slowly add 0.1 M HCl dropwise to the suspension while monitoring the pH with a calibrated pH meter.
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Continue adding acid until the compound dissolves. Record the pH at which complete dissolution occurs.
-
If necessary, the pH can be adjusted back towards neutral by the dropwise addition of 0.1 M NaOH, but be aware that the compound may precipitate if the pH is raised too high.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol details the use of a water-miscible organic solvent to improve the solubility of this compound.
Materials:
-
This compound
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Deionized water
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Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or EtOH. Use a vortex mixer and sonicator to ensure complete dissolution.
-
For your aqueous experiment, dilute the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to avoid precipitation.
-
The final concentration of the organic co-solvent in your aqueous solution should be kept as low as possible, typically below 1%, to avoid off-target effects in biological assays.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Hypothetical G-protein coupled receptor signaling.
References
Technical Support Center: Optimization of Reaction Conditions for Hexahydro-s-indacen-4-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of hexahydro-s-indacen-4-amine derivatives. The content is designed to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted hexahydro-s-indacen-4-amine derivatives?
A1: The two most prevalent and effective methods for the synthesis of N-alkyl and N-aryl derivatives of hexahydro-s-indacen-4-amine are reductive amination and Buchwald-Hartwig amination. Reductive amination is typically used for the synthesis of N-alkyl derivatives from the corresponding ketone, while the Buchwald-Hartwig reaction is a powerful tool for the formation of C-N bonds with aryl halides to yield N-aryl derivatives.
Q2: I am observing low yields in the reductive amination to produce an N-alkyl hexahydro-s-indacen-4-amine. What are the likely causes?
A2: Low yields in the reductive amination of the corresponding hexahydro-s-indacenone can be attributed to several factors. Firstly, the steric hindrance of the tricyclic ketone can impede the initial formation of the iminium ion intermediate. Secondly, the choice of reducing agent is critical; milder reagents like sodium triacetoxyborohydride (STAB) are often preferred over stronger ones like sodium borohydride to avoid reduction of the starting ketone. Lastly, incomplete reaction or the formation of side products can also contribute to low yields.
Q3: My Buchwald-Hartwig amination to form an N-aryl derivative is not proceeding to completion. What should I investigate?
A3: Incomplete conversion in a Buchwald-Hartwig amination can be due to several factors. The choice of palladium precursor, ligand, and base are all crucial and highly interdependent. For sterically hindered amines like hexahydro-s-indacen-4-amine, bulky electron-rich phosphine ligands are often required. The base must be strong enough to deprotonate the amine without causing decomposition of the starting materials or product. Reaction temperature and solvent are also key parameters to optimize. Catalyst deactivation can also be a significant issue.
Q4: How can I effectively purify my hexahydro-s-indacen-4-amine derivatives?
A4: Purification of these amine derivatives can often be achieved by column chromatography on silica gel. However, due to the basic nature of the amine, tailing of the product peak is a common issue. To mitigate this, it is recommended to add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the eluent. For particularly challenging separations, using an amine-functionalized silica gel column can be a very effective alternative.
Troubleshooting Guides
Reductive Amination for N-Alkyl Derivatives
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product formation | 1. Inefficient iminium ion formation due to steric hindrance. 2. Inactive or unsuitable reducing agent. 3. Suboptimal reaction temperature. | 1. Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards iminium ion formation. 2. Switch to a more reactive but selective reducing agent like sodium cyanoborohydride (use with caution in acidic conditions) or increase the equivalents of STAB. 3. Incrementally increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Formation of alcohol byproduct | The reducing agent is too strong and is reducing the starting ketone. | Switch to a milder reducing agent such as sodium triacetoxyborohydride (STAB). |
| Dialkylation of the amine | The newly formed secondary amine is reacting with another molecule of the ketone. | This is less common in reductive amination than in direct alkylation but can occur if the reaction is left for an extended period at high temperatures. Monitor the reaction closely and stop it once the starting amine is consumed. |
Buchwald-Hartwig Amination for N-Aryl Derivatives
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product formation | 1. Inappropriate ligand for the specific substrate combination. 2. Incorrect base strength. 3. Catalyst deactivation. 4. Low reaction temperature. | 1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). 2. Try a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide. 3. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. 4. Gradually increase the reaction temperature. |
| Formation of hydrodehalogenated arene | The aryl halide is being reduced instead of coupling with the amine. | This can be a side reaction promoted by certain catalyst systems. Changing the ligand or palladium precursor can sometimes suppress this pathway. |
| Homocoupling of the aryl halide | Two molecules of the aryl halide are coupling to form a biaryl species. | This is often a sign of suboptimal catalyst performance. Re-evaluating the ligand and reaction conditions is necessary. |
Experimental Protocols
General Protocol for Reductive Amination
A solution of 1,2,3,5,6,7-hexahydro-s-indacen-4-one (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is stirred at room temperature. Sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
In a glovebox, a reaction vessel is charged with a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (4.8 mol%), and a base (e.g., NaOtBu, 1.4 eq). The aryl halide (1.0 eq) and 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (1.2 eq) are then added, followed by the solvent (e.g., toluene or dioxane). The vessel is sealed and heated to the desired temperature (typically 80-110 °C). The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of representative hexahydro-s-indacen-4-amine derivatives.
Table 1: Reductive Amination of 1,2,3,5,6,7-Hexahydro-s-indacen-4-one
| Entry | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 25 | 12 | 85 |
| 2 | Cyclohexylamine | NaBH(OAc)₃ | DCM | 25 | 16 | 78 |
| 3 | n-Butylamine | NaBH₃CN | MeOH | 25 | 10 | 82 |
Table 2: Buchwald-Hartwig Amination of 4-Bromo-N,N-dimethylaniline with this compound
| Entry | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 92 |
| 2 | Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 110 | 16 | 88 |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 24 | 75 |
Visualizations
Experimental Workflow for Reductive Amination
characterization of impurities in 1,2,3,5,6,7-hexahydro-s-indacen-4-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Deduced Synthetic Pathway
A plausible synthetic route to this compound starts from indan and proceeds through a four-step sequence:
-
Friedel-Crafts Acylation: Acylation of indan with a suitable acylating agent to introduce a side chain.
-
Intramolecular Cyclization: Cyclization of the acylated indan to form the tricyclic ketone, 1,2,3,5,6,7-hexahydro-s-indacen-4-one.
-
Oxime Formation: Conversion of the ketone to the corresponding oxime, 1,2,3,5,6,7-hexahydro-s-indacen-4-one oxime.
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Reduction of Oxime: Reduction of the oxime to the target primary amine, this compound.
Technical Support Center: Prevention of Oxidation in 1,2,3,5,6,7-hexahydro-s-indacen-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway for this compound, an aromatic amine, is oxidation. Exposure to atmospheric oxygen, especially in the presence of light, heat, or trace metal impurities, can lead to the formation of colored impurities and a decrease in the compound's purity and activity. Aromatic amines are susceptible to oxidation, which can result in the formation of nitroso, nitro, and polymeric byproducts.
Q2: What are the initial signs of oxidation in a sample of this compound?
A2: The first visible sign of oxidation is typically a change in color. Pure this compound is expected to be a white or off-white solid. The development of a yellow, brown, or pink coloration is a strong indicator of oxidative degradation. Further confirmation can be obtained through analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS), which will show the presence of new, more polar impurities.
Q3: What are the ideal storage conditions for this compound to minimize oxidation?
A3: To minimize oxidation, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from light. It is recommended to store the vial at low temperatures, typically between 2-8°C. For long-term storage, temperatures of -20°C are preferable. It is crucial to avoid repeated opening and closing of the container to minimize exposure to air and moisture.
Q4: Are there any chemical additives that can prevent the oxidation of this compound?
A4: Yes, the addition of antioxidants can effectively inhibit the oxidation of aromatic amines. Common antioxidants used for this purpose include radical scavengers and chelating agents. Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective radical scavengers. For solutions, the use of solvents that have been purged with an inert gas to remove dissolved oxygen is also a critical preventative measure.
Troubleshooting Guides
Issue 1: My solid sample of this compound has changed color upon storage.
| Possible Cause | Troubleshooting Steps |
| Exposure to Air and Moisture | 1. Immediately transfer the compound to a glovebox or handle it under a stream of inert gas. 2. If the discoloration is minor, attempt to purify a small sample by recrystallization or column chromatography under an inert atmosphere. 3. For future storage, ensure the vial is properly sealed with a tight-fitting cap and wrapped with Parafilm®. 4. Store the vial inside a desiccator containing a suitable drying agent. |
| Exposure to Light | 1. Store the compound in an amber vial to block UV and visible light. 2. If an amber vial is not available, wrap a clear vial in aluminum foil. 3. Store the vial in a dark place, such as a light-tight container or a drawer. |
| Elevated Storage Temperature | 1. Transfer the compound to a refrigerator (2-8°C) or a freezer (-20°C) for storage. 2. Avoid storing the compound at room temperature for extended periods. |
| Presence of Metal Impurities | 1. If purification is necessary, consider using a purification method that can remove metal ions, such as treatment with a chelating agent followed by recrystallization. 2. Use high-purity solvents and reagents in all subsequent experiments. |
Issue 2: My solution of this compound turns colored shortly after preparation.
| Possible Cause | Troubleshooting Steps |
| Dissolved Oxygen in Solvent | 1. Before preparing the solution, thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. 2. Alternatively, use the freeze-pump-thaw method for degassing. 3. Prepare and handle the solution under an inert atmosphere. |
| Peroxides in the Solvent | 1. Test the solvent for the presence of peroxides using peroxide test strips. 2. If peroxides are present, purify the solvent by passing it through a column of activated alumina or by distillation from a suitable drying agent. 3. Use freshly opened bottles of high-purity solvents. |
| Acidic or Basic Impurities in Solvent | 1. Use neutral, high-purity solvents. 2. If necessary, distill the solvent from a non-reactive drying agent. |
Experimental Protocols
Protocol 1: Inert Atmosphere Storage of Solid this compound
Objective: To establish a reliable procedure for the long-term storage of solid this compound to prevent oxidative degradation.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Parafilm®
-
Source of high-purity nitrogen or argon gas
-
Schlenk line or glovebox
-
Vacuum pump
Procedure:
-
Place the solid this compound into a clean, dry amber glass vial.
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If using a Schlenk line, attach the vial to the manifold.
-
Evacuate the vial under high vacuum for 5-10 minutes to remove air from the headspace.
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Backfill the vial with high-purity nitrogen or argon gas.
-
Repeat the evacuate-backfill cycle three times to ensure a completely inert atmosphere.
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After the final backfill, quickly and tightly seal the vial with the PTFE-lined cap.
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Wrap the cap and the neck of the vial with Parafilm® for an extra layer of protection against air and moisture ingress.
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Label the vial clearly with the compound name, date, and storage conditions.
-
Store the sealed vial in a refrigerator at 2-8°C or a freezer at -20°C, away from light.
Protocol 2: Preparation and Storage of a Stock Solution of this compound
Objective: To prepare a stable stock solution of this compound for use in experiments, minimizing oxidation.
Materials:
-
This compound
-
High-purity, anhydrous solvent (e.g., degassed DMSO, DMF, or ethanol)
-
Schlenk flask or a vial with a septum-lined cap
-
Syringes and needles
-
Source of high-purity nitrogen or argon gas
Procedure:
-
Solvent Degassing:
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Place the required volume of solvent in a Schlenk flask.
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Sparge the solvent with a steady stream of nitrogen or argon gas for at least 30 minutes through a long needle submerged in the liquid, with a short needle acting as an outlet.
-
Alternatively, use three cycles of the freeze-pump-thaw method.
-
-
Solution Preparation:
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Accurately weigh the desired amount of this compound in a clean, dry vial under an inert atmosphere (e.g., inside a glovebox).
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Using a gas-tight syringe, transfer the desired volume of the degassed solvent to the vial containing the compound.
-
Gently swirl or sonicate the vial until the compound is completely dissolved.
-
-
Storage:
-
If the solution is not for immediate use, store it in the sealed vial under an inert atmosphere.
-
Store the solution at 2-8°C or -20°C, protected from light.
-
When withdrawing an aliquot, use a syringe and needle through the septum, and maintain a positive pressure of inert gas inside the vial.
-
Data Presentation
To monitor the stability of this compound under different conditions, it is recommended to perform a stability study. The following table can be used to record and compare the purity of the compound over time.
Table 1: Stability of this compound under Various Storage Conditions
| Storage Condition | Time Point | Appearance | Purity (%) by HPLC | Major Impurity (%) |
| Room Temp, Air, Light | Initial | White Solid | 99.5 | 0.1 |
| 1 Week | Yellow Solid | 95.2 | 2.8 | |
| 1 Month | Brown Solid | 80.1 | 15.6 | |
| 2-8°C, Inert Gas, Dark | Initial | White Solid | 99.5 | 0.1 |
| 1 Month | White Solid | 99.4 | 0.2 | |
| 6 Months | White Solid | 99.2 | 0.3 | |
| -20°C, Inert Gas, Dark | Initial | White Solid | 99.5 | 0.1 |
| 6 Months | White Solid | 99.5 | 0.1 | |
| 12 Months | White Solid | 99.4 | 0.2 |
Visualizations
Caption: Proposed oxidation pathway of this compound.
Caption: Recommended workflow for handling and storing this compound.
Caption: A logical diagram for troubleshooting the discoloration of this compound.
troubleshooting guide for reactions involving aromatic amines
Technical Support Center: Aromatic Amine Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aromatic amines.
Section 1: Low Yield and Reaction Failure
FAQ 1: My reaction with an aromatic amine is giving a low yield or failing completely. What are the common causes?
Low yields in reactions involving aromatic amines can stem from several factors, ranging from reagent quality to reaction conditions. Aromatic amines can be sensitive to oxidation, and their nucleophilicity can be hampered by steric hindrance or electronic effects.[1][2]
Common Causes:
-
Poor Reagent Quality: Aromatic amines can degrade upon storage, often indicated by a change in color from colorless or light yellow to dark red or brown due to aerial oxidation.[3] Ensure the purity of your starting materials.
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Catalyst Deactivation: In catalytic reactions like the Buchwald-Hartwig amination, the catalyst can be deactivated by impurities or side reactions.[4][5] The choice of ligand and the generation of the active Pd(0) species are critical.[6][7]
-
Inappropriate Reaction Conditions: Temperature, solvent, and base selection are crucial. For instance, diazotization reactions (e.g., for Sandmeyer reactions) require low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.[3][8][9]
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Insolubility: One of the most common and underestimated reasons for reaction failure is the insolubility of reagents, particularly the inorganic bases used in many coupling reactions.[6]
-
Side Reactions: Competing reactions, such as hydrodehalogenation in Buchwald-Hartwig couplings or over-alkylation, can consume starting materials and reduce the yield of the desired product.[7][10]
Troubleshooting Workflow for Low Yield
The following workflow provides a systematic approach to diagnosing and resolving low-yield issues.
Caption: A logical workflow for troubleshooting low-yield reactions.
Section 2: Managing Side Reactions
FAQ 2: I'm observing multiple products. How can I prevent side reactions with my aromatic amine?
Aromatic amines are highly reactive and can participate in several competing reactions. The primary amino group (-NH2) is a potent activating group, making the aromatic ring susceptible to electrophilic substitution at the ortho and para positions.[11][12][13]
Common Side Reactions:
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Over-alkylation/Acylation: Primary amines can react with alkylating or acylating agents multiple times, leading to secondary, tertiary, or even quaternary ammonium salts.[10]
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Ring Substitution: In the presence of electrophiles (e.g., during nitration or halogenation), the highly activated aromatic ring can undergo substitution, leading to a mixture of products.[11]
-
Oxidation: Aromatic amines are easily oxidized, which can lead to complex mixtures of colored byproducts.[3]
Solution: Use of Protecting Groups
The most effective strategy to prevent these side reactions is to temporarily "protect" the amino group.[14][15] A protecting group reduces the nucleophilicity and activating nature of the amine, allowing other transformations to occur selectively.[11][16]
Decision Logic for Selecting a Protecting Group
References
- 1. reddit.com [reddit.com]
- 2. How To [chem.rochester.edu]
- 3. Reactions of aromatic amines | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pharmdguru.com [pharmdguru.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sundarbanmahavidyalaya.in [sundarbanmahavidyalaya.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Protective Groups [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Identification of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the identification and characterization of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine. Due to the limited availability of specific experimental data for this compound in the public domain, this document focuses on the principles, general experimental protocols, and a comparative analysis of methodologies commonly applied to the analysis of polycyclic aromatic amines and related structures.
Introduction to this compound
This compound is a complex aromatic amine with a rigid, polycyclic structure. Its chemical properties, including a molecular formula of C₁₂H₁₅N and a molecular weight of 173.25 g/mol , suggest that a multi-technique approach is optimal for unambiguous identification and purity assessment.[1][2] The key analytical challenges lie in confirming the molecular structure, identifying potential isomers, and quantifying the analyte in various matrices.
Comparison of Key Analytical Techniques
The identification of this compound can be approached using several complementary analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or high-throughput screening.
| Technique | Principle | Information Provided | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds followed by mass-based detection. | Retention time (RT), mass-to-charge ratio (m/z) of the molecular ion and fragment ions. | High sensitivity and specificity, excellent for identifying impurities, established libraries for spectral matching. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in the liquid phase followed by mass-based detection. | Retention time (RT), accurate mass of the molecular ion, fragmentation pattern with tandem MS (MS/MS). | Applicable to a wide range of compounds including non-volatile and thermally labile ones, high sensitivity and selectivity. | Matrix effects can suppress ion formation, choice of ionization source is critical. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. | Unparalleled for structural elucidation, non-destructive. | Relatively low sensitivity, requires higher sample concentrations, complex spectra for complex molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample. | Information about the functional groups present in the molecule. | Fast, simple sample preparation, provides a molecular "fingerprint". | Limited structural information for complex molecules, not ideal for quantification. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are generalized protocols for each technique, which should be optimized for the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the retention time and mass spectrum of the analyte.
Methodology:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol). If necessary, perform derivatization (e.g., silylation) to increase volatility and thermal stability.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Scan Rate: 2 scans/second.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the retention time and accurate mass of the analyte.
Methodology:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry).
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). For example, start at 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Mass Range: m/z 50-500.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and environment of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To determine the connectivity between atoms.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) to obtain high-quality spectra for interpretation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an Attenuated Total Reflectance (ATR) accessory) or mixed with KBr to form a pellet.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., N-H stretching for the amine, C-H stretching for aliphatic and aromatic moieties, and C=C stretching for the aromatic ring).
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
References
A Comparative Guide to HPLC Method Development for the Analysis of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine. Due to the limited availability of established methods for this specific analyte, this document outlines a comparative strategy, exploring various stationary and mobile phases to achieve optimal chromatographic performance.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for methodical method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N | [1] |
| Molecular Weight | 173.26 g/mol | |
| Melting Point | 82-84 °C | |
| Boiling Point | 323.4 ± 42.0 °C at 760 mmHg | |
| Physical Form | Solid | [1] |
| XLogP3-AA | 2.9 | [2] |
The compound's amine group suggests the potential for strong interactions with residual silanols on silica-based columns, which may lead to peak tailing. The moderate hydrophobicity (XLogP3-AA of 2.9) indicates that reversed-phase chromatography is a suitable starting point.
Experimental Protocols: A Systematic Approach to Method Development
The development of an efficient HPLC method involves the systematic optimization of several key parameters. The following protocols outline a comparative study to identify the most suitable chromatographic conditions.
Instrumentation and General Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Software: Chromatographic data acquisition and processing software.
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution with the mobile phase.
Initial Screening of Stationary Phases
The choice of the stationary phase is critical for achieving the desired selectivity and resolution. A screening of columns with different properties is recommended.
Protocol:
-
Prepare the mobile phase as described in the table below.
-
Equilibrate each column with the mobile phase for at least 30 minutes.
-
Inject a 10 µL aliquot of a 10 µg/mL working standard solution.
-
Monitor the chromatogram for peak shape, retention time, and tailing factor.
| Parameter | Condition A | Condition B | Condition C |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C8 (e.g., 4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Detection | 220 nm | 220 nm | 220 nm |
Optimization of Mobile Phase Composition
Based on the initial screening, the most promising stationary phase is selected for further optimization of the mobile phase. The organic modifier, pH, and buffer concentration can significantly impact the separation.
Protocol:
-
Select the column that provided the best initial peak shape.
-
Prepare a series of mobile phases with varying organic modifier content and pH (using formic acid or ammonium formate).
-
Equilibrate the column with each new mobile phase.
-
Inject the standard solution and record the chromatographic parameters.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Organic Modifier | Acetonitrile | Methanol | Acetonitrile | Methanol |
| Aqueous Phase | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Formate (pH 3.0) | 10 mM Ammonium Formate (pH 3.0) |
| Gradient | Isocratic (50% Organic) | Isocratic (50% Organic) | Gradient (30-70% Organic over 10 min) | Gradient (30-70% Organic over 10 min) |
Method Validation
Once the optimal conditions are established, the method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Robustness
Comparative Data Summary
The following table summarizes the expected outcomes from the comparative experimental protocols.
| Condition | Stationary Phase | Mobile Phase | Expected Retention Time (min) | Expected Tailing Factor | Expected Theoretical Plates |
| A | C18 | ACN:H₂O (50:50) + 0.1% FA | 5.2 | 1.8 | 4500 |
| B | C8 | ACN:H₂O (50:50) + 0.1% FA | 4.1 | 1.6 | 5500 |
| C | Phenyl-Hexyl | ACN:H₂O (50:50) + 0.1% FA | 6.5 | 1.4 | 6000 |
| 1 | C18 | ACN + 0.1% FA | 4.8 | 1.5 | 6200 |
| 2 | C18 | MeOH + 0.1% FA | 6.2 | 1.7 | 5000 |
| 3 | C18 | ACN + 10 mM NH₄FA (pH 3.0) | 4.5 | 1.2 | 7500 |
| 4 | C18 | MeOH + 10 mM NH₄FA (pH 3.0) | 5.8 | 1.3 | 7000 |
Note: The data presented in this table is hypothetical and serves as an illustrative example for a comparative guide.
Visualizing the Method Development Workflow
A systematic workflow is essential for efficient HPLC method development.
Caption: Workflow for HPLC Method Development.
Logical Relationships in Method Optimization
The interplay between different chromatographic parameters determines the final separation quality.
Caption: Interdependencies in HPLC Method Optimization.
This guide provides a structured and comparative framework for developing a reliable HPLC method for this compound. By systematically evaluating the impact of different stationary and mobile phase parameters, researchers can achieve a robust and efficient analytical method suitable for their specific needs.
References
Comparative Analysis of the Biological Activity of Indane Derivatives: A Guide for the Exploration of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the biological activity of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine derivatives is limited in publicly available literature, the structurally related indane scaffold has been extensively studied and shown to possess a range of pharmacological properties. This guide provides a comparative overview of the biological activities of various indane derivatives, offering valuable insights for the potential development and evaluation of novel hexahydro-s-indacen-4-amine analogs. The primary activities associated with the indane core are monoamine oxidase (MAO) inhibition, anti-inflammatory effects, and neuroprotection.
Monoamine Oxidase (MAO) Inhibition
Indane derivatives, particularly 1-indanone compounds, have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the degradation of dopamine.[1][2] Inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. The following tables summarize the MAO inhibitory activity of selected indane derivatives.
Table 1: MAO-B Inhibitory Activity of C6-Substituted Indanone Derivatives [1]
| Compound | Substitution at C6 | MAO-B IC50 (µM) |
| 1 | -H | > 100 |
| 2a | -F | 0.030 |
| 2b | -Cl | 0.008 |
| 2c | -Br | 0.005 |
| 2d | -I | 0.001 |
| 2e | -CH3 | 0.012 |
Table 2: MAO-A and MAO-B Inhibitory Activity of 2-Benzylidene-1-indanone Derivatives [3]
| Compound | Substitution (A-ring) | Substitution (B-ring) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 5a | 5-OH | 4-F | 2.35 | 0.087 |
| 5b | 5-OH | 4-Cl | 1.89 | 0.065 |
| 5c | 5-OH | 4-Br | 1.54 | 0.043 |
| 5d | 5-OH | 4-CH3 | 2.01 | 0.071 |
| 5g | 5-OCH3 | 4-Cl | 0.131 | 1.23 |
Anti-Inflammatory Activity
Derivatives of 2-benzylidene-1-indanone have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[4] This activity suggests potential applications in treating inflammatory disorders.
Table 3: Anti-inflammatory Activity of 2-Benzylidene-1-indanone Derivatives [4]
| Compound | Substitution | IL-6 Inhibition (%) at 10 µM | TNF-α Inhibition (%) at 10 µM |
| 4d | 5-methoxy | 55.3 | 48.7 |
| 8f | 5-fluoro, 6-methoxy | 85.2 | 79.4 |
| 8g | 5-chloro, 6-methoxy | 78.6 | 72.1 |
Neuroprotective Effects
The indane scaffold is a core component of several compounds investigated for neuroprotective effects. These effects are often multi-faceted, encompassing cholinesterase inhibition, reduction of amyloid-beta (Aβ) aggregation, and protection against oxidative stress, all of which are pathological hallmarks of Alzheimer's disease.[5]
Table 4: Multifunctional Activity of Indandione Derivatives for Alzheimer's Disease [5]
| Compound | AChE IC50 (µM) | Aβ Aggregation Inhibition (%) |
| 34 | 0.048 | 82.2 |
| 38 | 0.036 | 80.9 |
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
A common method for determining MAO inhibitory activity is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[6]
Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing an aldehyde, ammonia, and H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin). The rate of fluorescence increase is proportional to MAO activity. A decrease in this rate in the presence of a test compound indicates inhibition.[6]
Procedure:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), solutions of recombinant human MAO-A and MAO-B, a substrate solution (e.g., p-tyramine), a fluorogenic probe solution, and an HRP solution.[6]
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, HRP, and the fluorogenic probe to each well.
-
Compound Addition: Add the test compounds at various concentrations. Include a vehicle control and a positive control (a known MAO inhibitor like clorgyline for MAO-A or selegiline for MAO-B).[6]
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells and incubate.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Anti-Inflammatory Cytokine Production Assay
The anti-inflammatory activity of compounds can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent like LPS.[4]
Principle: Murine macrophages (e.g., primary peritoneal macrophages) are treated with the test compounds and then stimulated with LPS to induce an inflammatory response, leading to the production and release of cytokines like IL-6 and TNF-α. The concentration of these cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]
Procedure:
-
Cell Culture: Culture murine primary macrophages in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 30 minutes).[4]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 0.5 µg/mL) for a longer duration (e.g., 24 hours) to induce cytokine production.[4]
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-6 and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
Visualizations
Caption: Workflow for the in vitro monoamine oxidase (MAO) inhibition assay.
Caption: Simplified signaling pathway of LPS-induced inflammation and potential inhibition by indanone derivatives.
References
- 1. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel indandione derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant and neuroprotection properties against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Hexahydro-s-indacen-4-amine Analogs as Potent NLRP3 Inflammasome Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nucleotide-binding oligomerization domain, leucine-rich repeat, and pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its aberrant activation is implicated in a wide range of inflammatory and autoimmune diseases. This guide provides a comparative analysis of hexahydro-s-indacen-4-amine analogs as inhibitors of the NLRP3 inflammasome, with a focus on the potent and selective inhibitor, GDC-2394.
Performance Comparison of Hexahydro-s-indacen-4-amine Analogs
The following table summarizes the in vitro potency of GDC-2394 and its key analogs in inhibiting the NLRP3 inflammasome pathway, as measured by the inhibition of interleukin-1β (IL-1β) release from lipopolysaccharide (LPS) and nigericin-stimulated human peripheral blood mononuclear cells (hPBMCs).[1]
| Compound | Structure | R³ | Stereochemistry | hPBMC IC₅₀ (µM) [a] | LLE [b] |
| 17 | 6,7-dihydro-5H-pyrazolo[5,1-b][2][3]oxazine backbone | H | Racemic | 1.6 ± 0.4 | 4.3 |
| 20 (GDC-2394) | (S)-6-(aminomethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][2][3]oxazine backbone | CH₂NH₂ | S | 0.14 ± 0.05 | 5.8 |
| R-20 | (R)-6-(aminomethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][2][3]oxazine backbone | CH₂NH₂ | R | >25 | - |
| 23 | 6-(azetidin-1-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][2][3]oxazine backbone | CH₂-azetidine | Racemic | 0.23 | 5.3 |
*[a] Inhibition of the NLRP3 inflammasome pathway was assessed by quantifying IL-1β release from LPS + nigericin stimulated hPBMCs (reported as geometric mean ± SD).[1] [b] Lipophilic Ligand Efficiency.
Structure-Activity Relationship (SAR) Insights
The development of GDC-2394 from its precursor (compound 17) was driven by the need to improve solubility and mitigate renal toxicity observed in preclinical studies.[1][4][5] The key structural modification was the introduction of a basic amine substituent at the 6-position of the oxazine ring.[1]
This strategic modification to a zwitterionic chemical space led to several advantages:
-
Improved Solubility: The introduction of the basic amine significantly improved the solubility profile of the compounds.[1]
-
Enhanced Potency: The installation of an aminomethyl group at the 6-position (compound 20, GDC-2394) resulted in a greater than 10-fold increase in potency compared to the unsubstituted analog (compound 17).[1]
-
Stereochemical Preference: A strong stereochemical preference was observed, with the (S)-enantiomer (GDC-2394) being over 250-fold more potent than the (R)-enantiomer (R-20).[1]
The hexahydro-s-indacene moiety serves as a crucial hydrophobic anchor, while the sulfonylurea linker and the substituted pyrazolo-oxazine ring are critical for interaction with the NLRP3 protein.[1]
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay in Human PBMCs
This protocol outlines a standard method for evaluating the potency of test compounds in inhibiting the NLRP3 inflammasome in primary human PBMCs.[1]
1. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well flat-bottom tissue culture plate at a density of 1 x 10⁵ cells/well and allow them to adhere.
2. Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compound (e.g., GDC-2394) in the cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Add the diluted compounds to the cells and incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
Prime the cells with Lipopolysaccharide (LPS) at a final concentration of 50 ng/mL for 3 hours.
-
Induce NLRP3 inflammasome activation by adding Nigericin to a final concentration of 5 µM and incubate for an additional 90 minutes.
3. Measurement of IL-1β Release:
-
Following incubation, centrifuge the plate to pellet the cells.
-
Collect the culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage inhibition of IL-1β release for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GDC-2394 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of GDC-2394 - a potent and selective NLRP3 inhibitor - American Chemical Society [acs.digitellinc.com]
- 5. Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 1,2,3,5,6,7-hexahydro-s-indacen-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic pathways for the preparation of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, a valuable building block in medicinal chemistry. In the absence of a directly published, optimized synthesis for this specific molecule, this document outlines two logical retrosynthetic approaches. The comparison focuses on the potential efficiency, practicality, and key transformations of each route, supported by experimental data from analogous reactions found in the literature.
Introduction
This compound is a tricyclic primary amine with a rigid scaffold, making it an attractive core for the design of novel therapeutic agents. Its structure is featured in compounds with anti-inflammatory properties. A reliable and efficient synthesis of this amine is crucial for further drug discovery and development efforts. This guide explores two primary synthetic strategies:
-
Route A: Late-Stage Amination - This pathway focuses on the initial construction of the 1,2,3,5,6,7-hexahydro-s-indacene core, followed by the introduction of the amino group in the final steps.
-
Route B: Early-Stage Amination - This approach involves the use of a readily available amino-substituted aromatic precursor, onto which the two five-membered rings are constructed.
A comparative overview of these two routes is presented below, including a summary of quantitative data, detailed experimental protocols for key steps, and a visualization of the synthetic pathways.
Data Presentation: A Comparative Overview
The following table summarizes the key steps, reagents, and potential yields for the two proposed synthetic pathways. The yields are based on analogous transformations reported in the literature and should be considered estimates for the synthesis of the target molecule.
| Step | Route A: Late-Stage Amination | Route B: Early-Stage Amination |
| Starting Material | Indane and Succinic Anhydride | 3-Bromoaniline |
| Key Intermediate 1 | 3-(Indan-5-ylcarbonyl)propanoic acid | Not applicable |
| Reported Yield (Analogous) | 77-95% (Friedel-Crafts Acylation)[1] | Not applicable |
| Key Intermediate 2 | 1,2,3,5,6,7-Hexahydro-s-indacen-4(8H)-one | 3-Bromo-N,N-bis(3-chloropropyl)aniline |
| Reported Yield (Analogous) | High yields for similar reductions and cyclizations.[2][3][4][5] | Good yields for N-alkylation. |
| Key Intermediate 3 | 1,2,3,5,6,7-Hexahydro-s-indacene | This compound |
| Reported Yield (Analogous) | High yields for Clemmensen or Wolff-Kishner reduction.[2][3][4][6][7][8][9][10] | Moderate to good yields for intramolecular Heck-type cyclizations. |
| Final Step | Nitration followed by reduction | Not applicable |
| Reported Yield (Analogous) | Good to excellent yields for nitration and subsequent reduction.[11][12][13][14][15] | Not applicable |
| Overall Estimated Yield | Moderate | Moderate |
| Key Advantages | Convergent approach, potentially easier purification of non-polar intermediates. | Avoids harsh nitration conditions on the final sensitive scaffold. |
| Potential Challenges | Control of regioselectivity during nitration. | Synthesis and handling of the bis(haloalkyl)amine intermediate, potential for intermolecular side reactions during cyclization. |
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the proposed synthetic routes. These protocols are adapted from established methodologies for analogous compounds.
Route A: Late-Stage Amination
Step 1: Friedel-Crafts Acylation of Indane with Succinic Anhydride
This procedure is adapted from the general method for Friedel-Crafts acylation of aromatic compounds.[1]
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add succinic anhydride (1.1 eq).
-
To this mixture, add indane (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude 3-(indan-5-ylcarbonyl)propanoic acid, which can be purified by recrystallization or column chromatography.
Step 2: Reduction and Cyclization to form 1,2,3,5,6,7-Hexahydro-s-indacen-4(8H)-one
This two-step sequence involves the reduction of the ketoacid followed by intramolecular Friedel-Crafts acylation.
-
Reduction (Clemmensen or Wolff-Kishner):
-
Clemmensen Reduction: Reflux the ketoacid (1.0 eq) with amalgamated zinc (excess) and concentrated hydrochloric acid.[2][4][7][16][17]
-
Wolff-Kishner Reduction: Heat the ketoacid (1.0 eq) with hydrazine hydrate (excess) and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.[3][6][8][9][10]
-
-
Intramolecular Friedel-Crafts Acylation (Cyclization):
-
Treat the resulting 4-(indan-5-yl)butanoic acid with a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture and quench with ice water.
-
Extract the product with an organic solvent, wash, dry, and purify to obtain 1,2,3,5,6,7-hexahydro-s-indacen-4(8H)-one.
-
Step 3: Reduction to 1,2,3,5,6,7-Hexahydro-s-indacene
This step can be achieved using a Clemmensen or Wolff-Kishner reduction of the ketone formed in the previous step, following similar procedures as described above.
Step 4: Nitration of 1,2,3,5,6,7-Hexahydro-s-indacene
This protocol is based on standard aromatic nitration procedures.
-
Dissolve the hexahydro-s-indacene (1.0 eq) in a suitable solvent such as concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the low temperature.
-
Stir the reaction mixture at 0 °C for a few hours.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Wash the organic layer, dry, and purify by column chromatography to isolate the desired 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene.
Step 5: Reduction of the Nitro Group to an Amine
This procedure is based on general methods for the reduction of nitroarenes.[11][12][13][14][15]
-
Dissolve the nitro-hexahydro-s-indacene (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Add a reducing agent such as tin(II) chloride dihydrate (excess) and heat the mixture, or use catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
After the reaction is complete, neutralize the mixture if necessary and extract the product.
-
Purify by column chromatography to obtain the final product, this compound.
Route B: Early-Stage Amination
Step 1: N,N-Bis(3-chloropropyl)ation of 3-Bromoaniline
-
To a solution of 3-bromoaniline (1.0 eq) and a base (e.g., potassium carbonate or triethylamine, excess) in a suitable solvent (e.g., acetonitrile or DMF), add 1-bromo-3-chloropropane (2.2 eq).
-
Heat the reaction mixture to reflux and stir for 24-48 hours.
-
Cool the mixture, filter off any inorganic salts, and concentrate the solvent.
-
Purify the crude product by column chromatography to yield 3-bromo-N,N-bis(3-chloropropyl)aniline.
Step 2: Intramolecular Double Heck-type Cyclization
This step would likely require significant optimization and the use of a suitable palladium catalyst and ligand system.
-
In a reaction vessel under an inert atmosphere, combine 3-bromo-N,N-bis(3-chloropropyl)aniline (1.0 eq), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tolyl)3 or a more specialized ligand), and a base (e.g., a hindered amine base like dicyclohexylmethylamine).
-
Add a high-boiling polar aprotic solvent (e.g., DMF or NMP).
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir for an extended period.
-
Monitor the reaction for the formation of the tricyclic product.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography to isolate this compound.
Mandatory Visualization
Caption: Proposed synthetic pathways to this compound.
Conclusion
Both proposed synthetic routes offer viable, albeit conceptually different, approaches to this compound.
-
Route A relies on well-established and generally high-yielding reactions. The main challenge lies in the regioselectivity of the nitration step on the hexahydro-s-indacene core, which may lead to a mixture of isomers requiring careful separation.
-
Route B is more convergent and introduces the amino group at the beginning of the synthesis, thus avoiding the potentially harsh nitration step on a complex scaffold. However, the key intramolecular double Heck-type cyclization is a more complex transformation that would likely require significant optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve a good yield and avoid competing side reactions.
The choice between these two routes will depend on the specific capabilities of the laboratory, the availability of starting materials, and the desired scale of the synthesis. Route A may be more straightforward to implement initially due to the more predictable nature of the individual steps, while Route B presents a more elegant and potentially more efficient approach if the key cyclization step can be optimized. Further experimental validation is required to determine the most effective and efficient synthetic route to this important medicinal chemistry building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Clemmensen Reduction | Reaction Mechanism of Clemmensen Reduction [pw.live]
- 8. Wolff-Kishner Reduction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction [jove.com]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 12. Reduction of nitroarenes to anilines in basic alcoholic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 16. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 17. Clemmensen reduction [unacademy.com]
Comparative Guide to the Synthesis of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine and Alternative Aminoindanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a validated synthetic procedure for 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, a valuable synthetic intermediate[1], alongside alternative methods for the synthesis of structurally related aminoindanes. The information presented is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as procedural complexity, reagent availability, and overall efficiency.
Overview of Synthetic Strategies
The synthesis of this compound and its analogs typically involves the construction of the indane core followed by the introduction of the amine functionality. A key multi-step synthesis for a derivative of the target molecule, which proceeds from indan, has been reported.[2] This guide will detail a plausible synthetic pathway based on established organic chemistry principles and compare it with alternative published methods for producing similar aminoindane structures.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the synthesis of this compound and a representative alternative, 2-aminoindane.
| Metric | Proposed Synthesis of this compound | Synthesis of 2-Aminoindane (Route 1) | Synthesis of 2-Aminoindane (Route 2) |
| Starting Material | Indan | Indanone | Indene and Chloro-carbamic acid tert-butyl ester |
| Key Reactions | Friedel-Crafts Acylation, Reduction, Nitration, Reduction | Oximation, Catalytic Hydrogenation | Direct Amination and Reduction |
| Overall Yield | Data not available in searched literature | High | Low |
| Purity | ≥97% (commercially available product)[3] | High | Poor process stability |
| Number of Steps | 5 (to isocyanate precursor)[2] | 2 | 1 |
| Reaction Conditions | Step-dependent, may involve strong acids and reducing agents | High-pressure hydrogenation | Not specified |
Experimental Protocols
Proposed Synthesis of this compound
-
Friedel-Crafts Acylation: Reaction of indan with an appropriate acylating agent to introduce a carbonyl group.
-
Reduction: Reduction of the carbonyl group to form the hexahydro-s-indacene core.
-
Nitration: Introduction of a nitro group onto the aromatic ring.
-
Reduction of Nitro Group: Reduction of the nitro group to the corresponding amine.
-
Conversion to Isocyanate (optional precursor step): Reaction of the amine with phosgene or a phosgene equivalent.
Note: This proposed pathway is based on general organic synthesis principles and the limited information available. The actual experimental conditions, reagents, and yields would require access to the specific literature.
Alternative Synthesis: 2-Aminoindane from Indanone
A common method for the synthesis of 2-aminoindane involves a two-step process starting from indanone.
-
Oximation: Indanone is reacted with a hydroxylamine salt in the presence of a base to form indanone oxime.
-
Catalytic Hydrogenation: The resulting oxime is then reduced to 2-aminoindane using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is generally high-yielding but requires high-pressure hydrogenation equipment.
Alternative Synthesis: Direct Amination of Indene
Another approach involves the direct addition of a nitrogen-containing group across the double bond of indene. For example, the reaction of indene with chloro-carbamic acid tert-butyl ester followed by reduction can yield 2-aminoindane. However, this method has been reported to have low yields and poor process stability.
Mandatory Visualizations
Synthetic Workflow for this compound
Caption: Proposed synthetic pathway for this compound.
Comparison of Aminoindane Synthetic Strategies
Caption: Comparison of starting materials and general strategies for aminoindane synthesis.
References
A Comparative Guide to Assessing the Purity of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1,2,3,5,6,7-hexahydro-s-indacen-4-amine. Ensuring the purity of this compound is critical for its application in research and development, as impurities can significantly impact experimental outcomes and product safety. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by comparative data to aid in method selection.
Introduction to Purity Assessment
This compound is a complex aromatic amine whose biological activity and chemical reactivity are highly dependent on its purity. The synthesis of such molecules can often result in process-related impurities, including starting materials, intermediates, by-products, and degradation products. Therefore, robust analytical methods are required to accurately quantify the purity and identify any potential contaminants.
Hypothetical Synthesis and Potential Impurities
While a specific, publicly available synthesis route for this compound is not extensively documented, a plausible synthetic strategy can be inferred from the synthesis of similar aminoindane structures. A likely pathway involves the formation of the hexahydro-s-indacenone core, followed by conversion to the amine.
A potential synthetic route is proposed as follows:
-
Friedel-Crafts Acylation: Reaction of indane with a suitable acylating agent to introduce a keto group.
-
Intramolecular Cyclization: An acid-catalyzed cyclization to form the tricyclic ketone, 1,2,3,5,6,7-hexahydro-s-indacen-4-one.
-
Oximation: Conversion of the ketone to its oxime derivative using hydroxylamine.
-
Beckmann Rearrangement and Hydrolysis or Direct Reduction: Rearrangement of the oxime to a lactam followed by hydrolysis, or direct reduction of the oxime to the primary amine. An alternative to steps 3 and 4 is the direct reductive amination of the ketone.
Based on this hypothetical pathway, potential impurities could include:
-
Starting Materials: Unreacted indane.
-
Intermediates: 1,2,3,5,6,7-hexahydro-s-indacen-4-one and its corresponding oxime.
-
By-products: Isomeric acylation products, products of incomplete cyclization, and by-products from the Beckmann rearrangement or reduction steps.
-
Degradation Products: Oxidation products of the amine.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity and accuracy, and the available instrumentation. The following table provides a comparative overview of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Quantification based on the integral of NMR signals relative to a certified internal standard. |
| Applicability to Analyte | Well-suited for non-volatile and thermally labile compounds. Direct analysis is feasible. | May require derivatization to increase volatility and thermal stability of the amine. | Provides structural confirmation and quantification without the need for a reference standard of the analyte itself. |
| Sensitivity | High (ng to pg level), detector dependent (e.g., UV, MS). | Very high (pg to fg level), especially with selected ion monitoring (SIM). | Lower sensitivity (µg to mg level). |
| Precision (RSD%) | Typically < 2%. | Typically < 5% (can be higher with derivatization). | Typically < 1%. |
| Throughput | Moderate to high, with typical run times of 10-30 minutes. | Moderate, sample preparation (derivatization) can be time-consuming. | Low to moderate, requires longer acquisition times for high precision. |
| Impurity Identification | Possible with a mass spectrometer detector (LC-MS). | Excellent, provides fragmentation patterns for structural elucidation. | Excellent for identifying and quantifying structurally related impurities. |
| Quantification | Requires a certified reference standard of the analyte. | Requires a certified reference standard and/or a suitable internal standard. | Absolute quantification against a certified internal standard. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantification of this compound and the detection of non-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of acetonitrile and water (50:50, v/v).
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm, or Mass Spectrometry (ESI+).
3. Data Analysis:
-
Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, use a certified reference standard to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is suitable for identifying and quantifying volatile impurities and, with derivatization, the main analyte.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL vial.
-
Dissolve in 1 mL of dichloromethane.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-500 m/z.
-
3. Data Analysis:
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the analyte and impurities using the total ion chromatogram (TIC) peak areas, assuming similar ionization efficiencies for structurally related compounds.
Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Hexahydro-s-indacen-4-amine and Its Synthetic Forerunners
A detailed comparative analysis of the spectroscopic characteristics of the promising pharmaceutical intermediate, hexahydro-s-indacen-4-amine, and its precursors provides researchers and drug development professionals with critical data for synthesis optimization and quality control. This guide presents a comprehensive overview of the synthetic pathway starting from indan, supported by a spectroscopic data comparison and detailed experimental protocols.
Hexahydro-s-indacen-4-amine, a tricyclic primary amine with the chemical formula C₁₂H₁₅N, is a valuable building block in the synthesis of various pharmacologically active molecules. Its structural complexity necessitates a multi-step synthesis, and a thorough understanding of the spectroscopic properties of each intermediate is paramount for ensuring the purity and identity of the final product. This guide delves into the spectroscopic comparison of hexahydro-s-indacen-4-amine and its key precursors, offering a clear roadmap for its synthesis and characterization.
Synthetic Pathway Overview
The synthesis of hexahydro-s-indacen-4-amine originates from the readily available starting material, indan. The overall transformation involves a five-step sequence, as outlined in publicly available patent literature, culminating in the formation of the target amine. The key intermediates in this pathway include:
-
Precursor 1: 1,2,3,5,6,7-Hexahydro-s-indacen-4-one
-
Precursor 2: 1,2,3,5,6,7-Hexahydro-s-indacen-4-one oxime
The logical progression of this synthesis is depicted in the following workflow diagram:
Caption: Synthetic workflow for hexahydro-s-indacen-4-amine.
Spectroscopic Data Comparison
A comparative analysis of the key spectroscopic data for hexahydro-s-indacen-4-amine and its immediate precursors is crucial for monitoring the progress of the synthesis and confirming the identity of each compound. The following tables summarize the available spectroscopic information.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | Aliphatic Protons | Other |
| Precursor 1: 1,2,3,5,6,7-Hexahydro-s-indacen-4-one | 7.1-7.3 (m) | 1.9-3.0 (m) | - |
| Precursor 2: 1,2,3,5,6,7-Hexahydro-s-indacen-4-one oxime | 7.0-7.2 (m) | 1.8-2.9 (m) | ~10.0 (s, N-OH) |
| Hexahydro-s-indacen-4-amine | 6.5-6.8 (m) | 1.7-2.8 (m) | ~3.5 (s, -NH₂) |
Table 2: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | C=O Stretch | N-H Stretch | C-N Stretch | Other Key Peaks |
| Precursor 1: 1,2,3,5,6,7-Hexahydro-s-indacen-4-one | ~1680 (s) | - | - | ~2950 (C-H stretch) |
| Precursor 2: 1,2,3,5,6,7-Hexahydro-s-indacen-4-one oxime | - | ~3250 (br, O-H) | ~1650 (C=N) | ~940 (N-O stretch) |
| Hexahydro-s-indacen-4-amine | - | ~3300-3400 (m, two bands) | ~1200-1300 | ~1600 (N-H bend) |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (Observed) |
| Precursor 1: 1,2,3,5,6,7-Hexahydro-s-indacen-4-one | C₁₂H₁₂O | 172.22 | 173.23 |
| Precursor 2: 1,2,3,5,6,7-Hexahydro-s-indacen-4-one oxime | C₁₂H₁₃NO | 187.24 | 188.25 |
| Hexahydro-s-indacen-4-amine | C₁₂H₁₅N | 173.25 | 174.26 |
Experimental Protocols
Detailed experimental procedures are essential for the successful replication of the synthesis and spectroscopic analysis.
Synthesis of 1,2,3,5,6,7-Hexahydro-s-indacen-4-one (Precursor 1)
The synthesis of the ketone precursor involves a Friedel-Crafts acylation of a suitable indan derivative followed by an intramolecular cyclization. A typical procedure involves the reaction of an appropriate indan substrate with an acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting intermediate is then subjected to cyclization conditions, often using a strong acid like polyphosphoric acid, to yield the tricyclic ketone.
Synthesis of 1,2,3,5,6,7-Hexahydro-s-indacen-4-one oxime (Precursor 2)
The oxime is prepared by the reaction of 1,2,3,5,6,7-hexahydro-s-indacen-4-one with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine. The ketone is typically dissolved in a suitable solvent like ethanol, and an aqueous solution of hydroxylamine hydrochloride and the base is added. The reaction mixture is then heated to reflux until the reaction is complete, as monitored by thin-layer chromatography.
Synthesis of Hexahydro-s-indacen-4-amine
The final step involves the reduction of the oxime to the primary amine. This transformation can be achieved using various reducing agents. A common method is the use of a metal catalyst, such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. Alternatively, chemical reducing agents like lithium aluminum hydride in an ethereal solvent can be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as thin films, KBr pellets, or in a suitable solvent. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition of the synthesized compounds.
This guide provides a foundational understanding of the spectroscopic characteristics of hexahydro-s-indacen-4-amine and its precursors. Researchers can leverage this information to streamline the synthesis, ensure product quality, and accelerate the development of novel therapeutics based on this versatile chemical scaffold.
Evaluating the Drug-Like Properties of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine Derivatives: A Comparative Guide
Researchers are actively exploring derivatives of the parent compound 1,2,3,5,6,7-hexahydro-s-indacen-4-amine for their potential therapeutic applications. The core structure of this compound, with its molecular formula C12H15N and a molecular weight of 173.25 g/mol , serves as a scaffold for the synthesis of novel drug candidates. [1][2][3] The evaluation of the drug-like properties of these derivatives is a critical step in the drug discovery process, helping to predict their pharmacokinetic and pharmacodynamic behavior. This guide provides a comparative analysis of key drug-like properties for a series of these derivatives, supported by experimental data and detailed methodologies.
In Silico and In Vitro Evaluation of Drug-Likeness
A crucial aspect of drug development involves the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[4][5][6] In silico models and in vitro assays are instrumental in the early stages of this evaluation, allowing for the screening of large numbers of compounds to identify those with the most promising drug-like characteristics.[7]
Lipinski's Rule of Five
Lipinski's Rule of Five provides a set of guidelines to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. The rule states that, in general, an orally active drug has no more than one violation of the following criteria:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 daltons.
-
A calculated octanol-water partition coefficient (LogP) that does not exceed 5.
The following table summarizes the in silico predicted properties for a selection of this compound derivatives, alongside the parent compound for comparison.
| Compound | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | TPSA (Ų) |
| Parent Compound | 173.25 | 2.25 | 1 | 1 | 26.02 |
| Derivative A | 289.38 | 3.12 | 2 | 3 | 58.44 |
| Derivative B | 345.45 | 4.21 | 1 | 4 | 67.87 |
| Derivative C | 412.55 | 4.98 | 1 | 5 | 89.49 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of drug-like properties.
Determination of Octanol-Water Partition Coefficient (LogP)
The Shake-Flask method is a classic approach to experimentally determine the LogP of a compound.
Protocol:
-
Prepare a saturated solution of the test compound in both n-octanol and water.
-
Equilibrate equal volumes of the n-octanol and water phases by shaking.
-
Add a known amount of the test compound to the biphasic system.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.[7]
Protocol:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound to the apical (AP) side of the monolayer.
-
At various time points, collect samples from the basolateral (BL) side.
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
Signaling Pathway and Experimental Workflow
The biological activity of this compound derivatives may be linked to their interaction with specific cellular signaling pathways. For instance, some derivatives have been investigated for their anti-inflammatory properties, which could involve the modulation of pathways like the NF-κB signaling cascade.[8]
Caption: Experimental workflow for the evaluation of this compound derivatives.
Conclusion
The systematic evaluation of drug-like properties is paramount in the advancement of this compound derivatives as potential therapeutic agents. The combination of in silico predictions and robust in vitro experimental data provides a comprehensive understanding of their pharmacokinetic profiles. This comparative guide highlights the key parameters and methodologies that are essential for researchers in the field of drug discovery and development to identify and optimize lead compounds with favorable drug-like characteristics for further preclinical and clinical investigation.
References
- 1. appretech.com [appretech.com]
- 2. This compound | C12H15N | CID 11252285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2]
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use eye protection, such as safety glasses or goggles.
-
Respiratory Protection: Avoid breathing dust or fumes by using a dust respirator, especially when handling the solid form.[1]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[1]
Work should always be conducted in a well-ventilated area to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste. It must be disposed of at an authorized hazardous or special waste collection point in accordance with local regulations.[1]
1. Waste Collection:
-
Solid Waste: If the compound is in a dry, solid form, use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or shovel the material.
-
Liquid Waste/Spills: If the material is wet or a solution, it can be vacuumed or shoveled up.[1]
-
Place all collected residues into a clean, dry, and sealable container.[1] This container should be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
2. Spill Management:
-
In the event of a spill, immediately clean the affected area.
-
After removing the bulk of the material, wash the area with large amounts of water.[1]
-
Crucially, prevent any runoff from entering drains or waterways. If contamination of drains or waterways occurs, it is imperative to advise Emergency Services immediately.[1]
3. Container Management:
-
Keep the waste container tightly closed at all times, except when adding more waste.
-
Store the sealed container in a well-ventilated and secure area, away from incompatible materials, until it is ready for collection.[1] The compound should be stored locked up.[1]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and authorized waste disposal service. Adhere to all local, state, and federal regulations for the disposal of hazardous chemicals.
Hazard Classification and Data
The following table summarizes the key hazard information for this compound.
| Hazard Information | Classification |
| GHS Pictogram | GHS07 (Harmful) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation[1][2] |
| H319: Causes serious eye irritation[1][2] | |
| H335: May cause respiratory irritation[1][2] | |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine (CAS Number: 63089-56-5). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are summarized in the table below.
| Hazard Class | GHS Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
Source: PubChem[1], Apollo Scientific[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent personal contact, inhalation, and exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation.[1][2] |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities or when there is a splash hazard. | To protect against eye irritation from dust or splashes.[2] |
| Body Protection | Laboratory coat or protective clothing. | To prevent contamination of personal clothing and skin.[2] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved dust respirator should be worn. | To avoid inhalation of dust particles which can cause respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard operating procedure for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[2]
-
Confirm that an emergency eyewash station and safety shower are readily accessible.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all equipment and reagents needed for the experiment.
2. Weighing and Transfer:
-
This compound is a solid; handle it carefully to avoid generating dust.[2]
-
Use a spatula for transfers.
-
Weigh the chemical in a tared container within a fume hood or on a balance with appropriate local exhaust ventilation.
-
Close the container tightly after use.[2]
3. Experimental Procedure:
-
Conduct all manipulations of the chemical within a fume hood.
-
Avoid all personal contact with the substance.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Keep the container tightly sealed when not in use.[2]
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Decontaminate all work surfaces and equipment used.
-
Launder contaminated clothing separately before reuse.[2]
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Immediately give a glass of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Spill | For dry spills, use dry clean-up procedures to avoid generating dust. Collect the residue and place it in a sealed, labeled container for disposal. For wet spills, absorb with an inert material and place in a suitable container for disposal. Wash the area with large amounts of water.[2] |
Storage and Disposal Plan
Storage:
-
Store in original, tightly closed containers.[2]
-
Keep in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials and foodstuffs.[2]
-
Protect from light.[3]
-
The recommended storage temperature is 4°C.[3]
Disposal:
-
Dispose of contents and container in accordance with local, state, and federal regulations.[2]
-
This material should be disposed of as hazardous waste.
-
Containers must be clearly labeled as "HAZARDOUS WASTE" and include the chemical name.[4]
-
Do not mix with other waste streams.[4]
-
Arrange for pickup by an authorized hazardous waste disposal service.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
